molecular formula C39H41N3O8S B1469601 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl CAS No. 97924-38-4

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Cat. No.: B1469601
CAS No.: 97924-38-4
M. Wt: 711.8 g/mol
InChI Key: ZOUVMBFVVPMFTH-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a useful research compound. Its molecular formula is C39H41N3O8S and its molecular weight is 711.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-HEVIKAOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747303
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97924-38-4
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

A Fully Protected Precursor to Glutathione (GSH)

Executive Summary & Structural Identity

The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS: 97924-38-4) is the fully benzyl-protected derivative of Glutathione (


-L-Glutamyl-L-cysteinylglycine). It represents a classic "maximum protection" strategy in solution-phase peptide synthesis, designed specifically for global deprotection via dissolving metal reduction (Sodium/Liquid Ammonia).

In the context of drug development and synthetic organic chemistry, this molecule serves as a critical intermediate.[1] Its design leverages the orthogonality of benzyl-type protecting groups against mild acids and bases, ensuring stability during the segment condensation of the peptide backbone while allowing for a single-step "hard" deprotection to yield the free zwitterionic tripeptide.

Chemical Connectivity & Nomenclature

To understand the synthesis, one must deconstruct the nomenclature which describes the specific regiochemistry required for Glutathione (vs. isoglutathione):

  • N-Cbz : The N-terminus of Glutamic acid is protected by a Carbobenzyloxy (Z) group.[2]

  • O-Bzl-L-Glu : The

    
    -carboxyl group of the Glutamic acid is protected as a Benzyl ester. This forces the coupling to occur at the 
    
    
    
    -carboxyl (side chain), creating the characteristic isopeptide bond of GSH.
  • S-Bzl-L-Cys : The thiol (sulfhydryl) group of Cysteine is protected as a Benzyl thioether.

  • Gly-OBzl : The C-terminal Glycine is protected as a Benzyl ester.[3]

Structural Visualization

The following diagram illustrates the chemical connectivity and the strategic logic of the protecting group array.

G Figure 1: Connectivity of Fully Protected Glutathione Precursor. Note the Gamma-linkage between Glu and Cys. cluster_0 N-Terminus (Glu) cluster_1 Core (Cys) cluster_2 C-Terminus (Gly) Glu_N N-Cbz (Z) (Carbamate) Glu_Gamma Glu γ-CO (Amide Link) Glu_N->Glu_Gamma Backbone Glu_Alpha Glu α-COOH (Benzyl Ester) Cys_N Cys NH Glu_Gamma->Cys_N Isopeptide Bond Cys_C Cys CO (Amide Link) Cys_N->Cys_C Cys_S S-Bzl (Thioether) Cys_S->Cys_N Side Chain Gly_N Gly NH Cys_C->Gly_N Peptide Bond Gly_C Gly α-COOH (Benzyl Ester) Gly_N->Gly_C

Synthetic Methodology

The synthesis of this molecule requires a Solution Phase approach. Solid Phase Peptide Synthesis (SPPS) is less common for this specific fully-benzyl protected target because the requisite HF cleavage is harsh and the S-Bzl group is extremely stable.

Protocol: Segment Condensation (2+1 Strategy)

Rationale: To minimize racemization of the Cysteine residue, the preferred route involves coupling N-protected Glutamic acid to the Cys-Gly dipeptide.

Step 1: Synthesis of H-Cys(Bzl)-Gly-OBzl (Acceptor)
  • Coupling: React N-Boc-S-Bzl-L-Cys-OH with H-Gly-OBzl (Glycine benzyl ester tosylate) using DCC/HOBt in DCM/DMF.

  • Deprotection: Treat the resulting Boc-Cys(Bzl)-Gly-OBzl with TFA/DCM (1:1) to remove the Boc group.[4][5][6]

  • Neutralization: Wash with saturated NaHCO₃ to obtain the free amine H-Cys(Bzl)-Gly-OBzl.

Step 2: Activation of Glutamic Acid
  • Starting Material: N-Cbz-L-Glutamic acid-α-benzyl ester (Z-Glu-OBzl).

  • Criticality: The

    
    -carboxyl is protected (OBzl), leaving the 
    
    
    
    -carboxyl free for activation.
  • Activation: React Z-Glu-OBzl with N-Hydroxysuccinimide (HOSu) and DCC to form the active ester Z-Glu(OSu)-OBzl.

Step 3: Final Coupling (The Target Molecule)
  • Reaction: Dissolve H-Cys(Bzl)-Gly-OBzl (1.0 eq) and Z-Glu(OSu)-OBzl (1.1 eq) in DMF.

  • Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.

  • Timeline: Stir at room temperature for 12–24 hours.

  • Workup:

    • Evaporate DMF.

    • Redissolve in EtOAc.

    • Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid/active ester), and Brine.

    • Dry over Na₂SO₄ and recrystallize (typically from EtOH/Water).

Deprotection Dynamics: The "S-Bzl" Challenge

This is the most technically demanding aspect of this molecule. While the N-Cbz and O-Bzl groups are labile to catalytic hydrogenolysis (


), the S-Benzyl (S-Bzl)  group is not.
Why Hydrogenolysis Fails
  • Catalyst Poisoning: Divalent sulfur (thioether) binds strongly to Palladium surfaces, deactivating the catalyst.

  • Stability: Even with unpoisoned catalysts, the C-S bond in S-benzyl is significantly stronger than the C-O bond in benzyl esters/carbamates.

The Solution: Dissolving Metal Reduction (Birch Conditions)

To obtain free Glutathione (GSH) from this precursor, one must use Sodium in Liquid Ammonia.

Protocol:

  • Setup: Condense anhydrous ammonia (

    
    ) into a flask at -78°C.
    
  • Dissolution: Dissolve the protected peptide (this compound) in the liquid ammonia.

  • Reduction: Add metallic Sodium (Na) in small pieces until a deep blue color persists for 15 minutes. (The blue color indicates solvated electrons,

    
    , which cleave the benzyl-heteroatom bonds).
    
  • Quench: Add Ammonium Chloride (

    
    ) to quench the excess electrons (blue color disappears).[6]
    
  • Isolation: Allow

    
     to evaporate. The residue is desalted (e.g., Sephadex G-10) to yield pure Glutathione.
    
Comparison of Deprotection Methods
MethodCbz RemovalO-Bzl RemovalS-Bzl RemovalOutcome

/ Pd-C
YesYesNo Partially deprotected (S-Bzl-GSH)
TFA / Scavengers NoNoNoNo Reaction (Stable)
HF (Anhydrous) YesYesYesFree GSH (Requires specialized HF rig)
Na / Liquid

Yes Yes Yes Free GSH (Preferred)

Analytical Profile

When characterizing the target molecule (Precursor), expect the following data profile.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 711.83 g/mol [7]

  • Solubility: Insoluble in water. Soluble in DMF, DMSO, warm Ethanol, and Ethyl Acetate.

  • 1H NMR (DMSO-d6):

    • Aromatic Region: A massive multiplet integrating for 20 protons (4 Phenyl rings: 1x Cbz, 1x Glu-OBzl, 1x Cys-SBzl, 1x Gly-OBzl) at

      
       7.2–7.4 ppm.
      
    • Benzylic Protons: Four distinct singlets/doublets around

      
       5.0–5.2 ppm (for O-CH2-Ph) and 
      
      
      
      3.7 ppm (for S-CH2-Ph).

References

  • National Center for Biotechnology Information (NCBI). Glutathione Synthesis and Metabolism. [Link]

Sources

Technical Guide: Molecular Weight & Synthesis of Fully Protected Glutathione Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Synthesis of Fully Protected Glutathione Intermediate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the context of modern solid-phase peptide synthesis (SPPS), the "fully protected" glutathione intermediate most critical for analytical validation and fragment condensation is Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH .

For the standard Fmoc/tBu/Trt orthogonal protection strategy, the molecular weight of this specific intermediate is 827.99 g/mol (Average Mass) / 827.32 Da (Monoisotopic Mass).

This guide details the structural derivation, synthesis protocols, and analytical validation of this intermediate, emphasizing the critical distinction between


- and 

-glutamyl linkages required for biologically authentic glutathione.

Part 1: Structural Definition & Mass Derivation

The Target Molecule

Glutathione (GSH) is a tripeptide (


-L-Glutamyl-L-cysteinyl-glycine).[1][2] Unlike standard peptides, the N-terminal glutamic acid is linked to cysteine via its 

-carboxyl
group, not the

-carboxyl.

To synthesize "fully protected" GSH suitable for purification or further fragment coupling, one must protect:

  • N-terminus: Fmoc (Fluorenylmethoxycarbonyl) – Base labile.

  • Glu

    
    -Carboxyl:  tert-Butyl ester (OtBu) – Acid labile.
    
  • Cys Thiol: Trityl (Trt) – Acid labile (sensitive to dilute acid).

  • C-terminus (Gly): Free acid (if cleaved from 2-CTC resin) or Ester (if in solution).

Molecular Weight Calculation

The calculation below assumes the standard Fmoc-SPPS intermediate cleaved from an acid-sensitive resin (e.g., 2-Chlorotrityl Chloride) using dilute acid (1% TFA), which retains side-chain protecting groups.

Chemical Formula:



ComponentResidue / GroupFormula ContributionMass Contribution (Da)
N-Terminus Fmoc Group

222.24
Residue 1 Glu(

-OtBu)

185.22
Residue 2 Cys(Trt)

362.47
Residue 3 Gly

57.05
C-Terminus Free Acid (-OH)

17.01
Total Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH

827.99

Note on Isomers: The molecular weight (827.99 Da) is identical whether the Glutamic acid is linked via the


 or 

carbon. However, the reagent used during synthesis determines the linkage. For GSH, Fmoc-Glu-OtBu (where the

-COOH is free) must be used.

Part 2: Synthesis Protocol (Fmoc-SPPS Strategy)

Strategic Context: Why 2-CTC Resin?

To isolate the fully protected intermediate (MW 827.99), one cannot use standard Wang resin, which requires 95% TFA for cleavage (removing all side-chain protection). Instead, 2-Chlorotrityl Chloride (2-CTC) resin is used. The ester linkage to 2-CTC is hyper-acid-labile, allowing cleavage with 1% TFA while leaving the tert-butyl (OtBu) and Trityl (Trt) groups intact [1].

Reagents Required
  • Resin: 2-Chlorotrityl Chloride Resin (Loading ~0.6–1.0 mmol/g).

  • Amino Acids:

    • Fmoc-Gly-OH[3][4][5][6][7]

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Glu-OtBu (Crucial:

      
      -ester protected, 
      
      
      
      -acid free).
  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Workflow
Step 1: Resin Loading (Glycine)
  • Swell 2-CTC resin in dry DCM for 20 min.

  • Dissolve Fmoc-Gly-OH (1.2 eq) and DIEA (4 eq) in DCM.

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with Methanol (1 mL) for 20 min.

Step 2: Peptide Elongation
  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF 
    
    
    
    .
  • Coupling 1 (Cys): Activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin.[][9] Reaction time: 1 hour.

  • Coupling 2 (Glu): CRITICAL STEP. Use Fmoc-Glu-OtBu (3 eq). This ensures the

    
    -linkage is formed. If you use standard Fmoc-Glu(OtBu)-OH, you will synthesize isoglutathione (
    
    
    
    -linkage), which is biologically inactive.
Step 3: Selective Cleavage (Isolation of Protected Intermediate)
  • Wash resin with DCM

    
     (Remove all DMF; DMF interferes with acid cleavage).
    
  • Treat resin with 1% TFA in DCM (

    
     min).
    
  • Filter solution immediately into a flask containing 5% Pyridine in Methanol (to neutralize TFA and prevent premature deprotection of Trt/OtBu groups).

  • Concentrate under reduced pressure.

  • Precipitate in cold water or ether to obtain the white solid: Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH .

Part 3: Visualization of Signaling & Workflow

Synthesis & Cleavage Logic

The following diagram illustrates the orthogonal protection strategy required to isolate the MW 827.99 intermediate.

G Resin 2-CTC Resin Gly Fmoc-Gly-OH Resin->Gly Loading (DCM/DIEA) Cys Fmoc-Cys(Trt)-OH Gly->Cys 1. Piperidine 2. Coupling Glu Fmoc-Glu-OtBu (Gamma Free) Cys->Glu 1. Piperidine 2. Gamma-Coupling Intermediate Fully Protected GSH MW: 827.99 Da Glu->Intermediate 1% TFA / DCM (Cleaves Resin Only) Deprotected Native GSH MW: 307.32 Da Intermediate->Deprotected 95% TFA / TIS / H2O (Global Deprotection)

Caption: Synthesis pathway for Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH showing selective cleavage from 2-CTC resin.

Part 4: Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized intermediate, the following analytical checks are mandatory.

Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS is the gold standard for validating the "fully protected" status.

  • Expected Signal (Positive Mode):

    • 
      : 
      
      
      
    • 
      : 
      
      
      
      (Trityl cations are stable; signal may be weak or show fragmentation).
  • Common Impurity Flags:

    • Loss of Trityl: Peak at ~586 Da (Indicates TFA concentration was too high during cleavage).

    • Loss of t-Butyl: Peak at ~772 Da.

HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 100% B over 20 mins. (Note: The protected intermediate is highly hydrophobic due to Fmoc and Trityl groups).

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond).

References

  • Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.

  • Sigma-Aldrich. (n.d.). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Merck / Sigma-Aldrich Technical Guides.

  • Engebretsen, M., et al. (2005). "Manual Solid Phase Synthesis of Glutathione Analogs." Methods in Molecular Biology.

  • PubChem. (2024).[5][10] "Fmoc-Glu(OtBu)-Gly-OH Compound Summary." National Library of Medicine. [5]

Sources

Solubility & Bioavailability of Hydrophobic Protected Glutathione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Hydrophobic Protected Glutathione Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Permeability-Solubility Paradox

Glutathione (GSH) is the master antioxidant of the cell, yet its therapeutic utility is severely limited by its physicochemical properties.[1] With a LogP of -6.4, GSH is highly hydrophilic, preventing passive diffusion across the lipid bilayer.[2] Furthermore, it is rapidly degraded by extracellular


-glutamyl transpeptidase (

-GT).

To overcome this, researchers utilize hydrophobic protected derivatives (prodrugs) such as S-acetyl glutathione (SAG) and glutathione esters. These modifications mask the polar thiol or carboxyl groups, shifting the LogP towards lipophilicity to facilitate membrane crossing. However, this creates a secondary challenge: aqueous insolubility .

This guide addresses the technical nuances of solubilizing, formulating, and validating these derivatives, ensuring that the gain in permeability is not lost to poor solubility or precipitation in biological media.

Molecular Architectures & Physicochemical Profiles[3][4]

The solubility profile of GSH derivatives is dictated by the specific "masking" groups applied to the tripeptide core.

S-Acetyl Glutathione (SAG)[5]
  • Modification: Acetylation of the cysteine sulfhydryl group (thioester bond).

  • Mechanism: The acetyl group prevents oxidation to GSSG and increases lipophilicity. Once intracellular, cytoplasmic thioesterases hydrolyze the bond, releasing active GSH.

  • Solubility Characteristic: "Brick dust" behavior—crystalline solid that is practically insoluble in cold water but soluble in specific organic solvents.

Glutathione Esters (Monoethyl, Diethyl, Isopropyl)[6][7]
  • Modification: Esterification of the glycine (and/or glutamate) carboxyl groups.[3]

  • Mechanism: Masks the negative charge, reducing electrostatic repulsion at the cell membrane.

  • Solubility Characteristic: Generally more water-soluble than S-acyl derivatives due to the retention of the free amine and thiol groups, but stability is pH-dependent.

Long-Chain S-Acyl Derivatives (S-Lauroyl, S-Palmitoyl)
  • Modification: Attachment of fatty acid chains to the thiol.

  • Mechanism: Designed for anchoring into lipid bilayers or liposomal formulations.

  • Solubility Characteristic: Highly hydrophobic; requires amphiphilic carriers (liposomes, micelles) for aqueous dispersion.

Quantitative Solubility Data

The following table synthesizes solubility thresholds for key derivatives. Note that "PBS" refers to Phosphate Buffered Saline (pH 7.2).[4][5]

DerivativeMolecular WeightWater Solubility (25°C)PBS (pH 7.[6]2) SolubilityOrganic Solvent SolubilityLogP (Approx)
Native GSH 307.3 g/mol ~200 mg/mLHighInsoluble in EtOH/Ether-6.4
S-Acetyl GSH (SAG) 349.4 g/mol < 1 mg/mL (Cold)Soluble (Hot)~1 mg/mL (Metastable)DMSO: >50 mg/mLEthanol: Soluble-0.5 to 0.5
GSH Monoethyl Ester 335.4 g/mol ~50 mg/mL~10 mg/mLDMSO: Soluble-3.5
GSH Diethyl Ester 363.4 g/mol LowLowDMSO, Ethanol: High> 0
S-Lauroyl GSH ~489 g/mol InsolubleInsolubleDMSO, Chloroform: High> 3.0

Critical Insight: While SAG is cited as having ~1 mg/mL solubility in PBS, this solution is often metastable. For reproducible biological assays, always dissolve in a carrier solvent (DMSO) first, or use a complexing agent.

Mechanism of Action & Cellular Uptake

The following diagram illustrates the differential uptake pathways and the critical hydrolysis step required to activate the prodrugs.

GSH_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol GSH_Ext Native GSH (Hydrophilic) Membrane Lipid Bilayer GSH_Ext->Membrane Blocked (Polar) SAG_Ext S-Acetyl GSH (Lipophilic Prodrug) SAG_Ext->Membrane Passive Diffusion Est_Ext GSH Ethyl Ester (Charge Masked) Est_Ext->Membrane Facilitated/ Passive SAG_Int Intracellular SAG Membrane->SAG_Int Passive Diffusion Est_Int Intracellular Ester Membrane->Est_Int Facilitated/ Passive Enzyme_1 Cytoplasmic Thioesterases SAG_Int->Enzyme_1 Enzyme_2 Non-specific Esterases Est_Int->Enzyme_2 GSH_Active Active GSH (Antioxidant) Enzyme_1->GSH_Active Hydrolysis Enzyme_2->GSH_Active Hydrolysis

Figure 1: Differential uptake mechanisms. Native GSH is repelled by the membrane, while hydrophobic derivatives (SAG, Esters) penetrate and are enzymatically cleaved to restore active GSH.

Experimental Protocols for Solubilization

Protocol A: Preparation of S-Acetyl Glutathione (SAG) for Cell Culture

Challenge: SAG is prone to precipitation in aqueous media and hydrolysis if pH > 7.5.

  • Stock Solution Preparation:

    • Weigh S-Acetyl Glutathione (crystalline).[5]

    • Dissolve in anhydrous DMSO to a concentration of 50–100 mM .

    • Note: Vortex vigorously.[5] The solution should be clear and colorless.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • Working Solution (Dilution):

    • Dilute the DMSO stock into warm (37°C) culture medium immediately prior to use.

    • Max DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity.

    • Precipitation Check: Inspect under a microscope. If crystals form ("crashing out"), sonicate the media for 10 seconds or reduce the concentration.

Protocol B: Solubilization of Glutathione Monoethyl Ester (GSH-MEE)

Challenge: Hygroscopic nature and potential acidity.

  • Direct Aqueous Dissolution:

    • GSH-MEE can be dissolved directly in PBS (pH 7.[6][7]2) up to 10 mg/mL .[6]

    • pH Adjustment: The ester salt may lower the pH. Check pH and adjust to 7.2–7.4 using dilute NaOH if necessary, but proceed quickly to prevent ester hydrolysis.

  • Filtration:

    • Sterile filter using a 0.22 µm PES membrane (low protein binding).

    • Usage: Use immediately. Aqueous ester solutions degrade significantly within 24 hours.

Formulation Strategies for In Vivo Delivery

When simple solvent dissolution fails (e.g., for highly lipophilic S-acyl chains), advanced formulation strategies are required.

StrategyTarget DerivativeMethodologyAdvantage
Co-Solvent System SAG, GSH-DEEPEG 400 (10%) + Ethanol (5%) + SalinePrevents precipitation upon injection.
Liposomes S-Lauroyl GSHThin-film hydration method. Incorporate derivative into the lipid bilayer during film formation.High loading capacity; protects thioester bond from plasma enzymes.
Nanoemulsions S-Acetyl GSHDissolve in oil phase (e.g., Capryol 90), emulsify with Tween 80/Water.Increases oral bioavailability; bypasses gastric degradation.

Workflow: Solubility & Stability Validation

Before biological testing, the stability of the derivative in the chosen vehicle must be validated.

Validation_Workflow Start Start: Derivative Selection Solvent_Test Solubility Screen (DMSO vs PBS vs EtOH) Start->Solvent_Test Check_Sol Is it Soluble? Solvent_Test->Check_Sol Formulate Advanced Formulation (Liposome/Micelle) Check_Sol->Formulate No Stock_Prep Prepare Stock (Anhydrous) Check_Sol->Stock_Prep Yes Dilution Dilute in Media/Buffer (1:1000) Formulate->Dilution Stock_Prep->Dilution Precip_Check Check for Precipitation (Microscopy/Turbidity) Dilution->Precip_Check Precip_Check->Formulate Precipitates Stability_Assay HPLC Assay (t=0, 1h, 24h) Monitor Hydrolysis Precip_Check->Stability_Assay Clear Bio_Exp Proceed to Biological Experiment Stability_Assay->Bio_Exp

Figure 2: Step-by-step decision tree for solubilization and stability testing.

References

  • Vogel, J. et al. (2005). "S-acetylglutathione normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency."[7] Journal of Inherited Metabolic Disease. Link

  • Anderson, M.E. et al. (1985).[8] "Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione."[8][3][9] Archives of Biochemistry and Biophysics. Link

  • Locigno, R. et al. (2002).[10] "S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism."[10] International Journal of Oncology. Link

  • Levy, E.J. et al. (1993). "Transport of glutathione diethyl ester into human cells."[9] Proceedings of the National Academy of Sciences. Link

  • Cayman Chemical. (2022).[7] "S-Acetyl-L-glutathione Product Information & Solubility Data." Cayman Chemical Datasheets. Link

  • Sigma-Aldrich. "Glutathione Monoethyl Ester Product Specification." Merck/Sigma. Link

Sources

Strategic Utilization of Fully Benzylated Precursors in Cysteine-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Executive Summary

The molecule This compound represents a quintessential "Benzyl Fortress" strategy in peptide chemistry. Historically significant as a precursor in the du Vigneaud synthesis of Glutathione (GSH) and its analogs, this fully protected tripeptide demonstrates the utility of global protection —where the N-terminus, C-terminus, and all reactive side chains (carboxylate and thiol) are masked by benzyl-derived groups.

This guide analyzes the role of this molecule not merely as an intermediate, but as a masterclass in orthogonal stability . While modern Solid Phase Peptide Synthesis (SPPS) often favors Fmoc/tBu chemistry, the "All-Benzyl" (Boc/Bzl or Solution Phase) strategy remains the gold standard for specific scale-up applications and for peptides requiring harsh deprotection cocktails to prevent aggregation or side-reactions common in milder chemistries.

Part 1: Chemical Architecture & Rationale

The structural integrity of this molecule relies on the uniform stability of its protecting groups against weak acids and bases, allowing for diverse chemical manipulation before the final "global deprotection."

ComponentChemical GroupFunctionStability ProfileDeprotection Method
N-Terminus Cbz (Z)BenzyloxycarbonylProtects

-amine
Stable to TFA, weak base.
Glu Side Chain O-Bzl Benzyl EsterProtects CarboxylStable to TFA.
Cys Side Chain S-Bzl Benzyl ThioetherProtects ThiolExtremely Stable . Resistant to TFA and HBr/AcOH.
C-Terminus OBzl Benzyl EsterProtects CarboxylStable to TFA.
The "Benzyl Fortress" Logic

The primary reason for selecting this specific protection pattern is the S-Bzl (S-Benzyl) group on Cysteine. Unlike Trityl (Trt) or Acm (Acetamidomethyl), S-Bzl is virtually impregnable to standard acidolysis (e.g., 50% TFA). This allows the synthesis of complex sequences without premature desulfurization or disulfide scrambling. However, it necessitates a "scorched earth" final deprotection strategy.

Isomer Note: The notation N-Cbz-O-Bzl-L-Glu... is chemically ambiguous regarding the Glutamic acid linkage.

  • 
    -Linkage (GSH Precursor):  If the peptide backbone couples via the 
    
    
    
    -COOH, the O-Bzl protects the
    
    
    -COOH.
  • 
    -Linkage (Isoglutathione):  If the backbone is standard 
    
    
    
    -linked, the O-Bzl protects the
    
    
    -COOH.
  • Technique: The deprotection chemistry described below applies universally to both isomers.

Part 2: Synthesis Workflow (Solution Phase Strategy)

The synthesis of this molecule typically follows a Solution Phase approach (convergent or stepwise) to ensure maximum purity before the difficult deprotection step.

Workflow Diagram

The following diagram illustrates a stepwise solution-phase assembly, prioritizing the prevention of racemization at the Cysteine residue.

G Glu L-Glu Derivative (N-Cbz-Glu-O-Bzl) Coupling1 Coupling Step 1 (DCC/HOBt or Mixed Anhydride) Glu->Coupling1 Cys L-Cys Derivative (H-Cys(S-Bzl)-OH) Cys->Coupling1 Gly Gly Derivative (H-Gly-OBzl) Coupling2 Coupling Step 2 (Activation of Dipeptide) Gly->Coupling2 DiPep Intermediate Dipeptide (N-Cbz-Glu(OBzl)-Cys(SBzl)-OH) Coupling1->DiPep Amide Bond Formation DiPep->Coupling2 Final Target Molecule This compound Coupling2->Final Final Condensation

Caption: Stepwise solution-phase assembly of the fully benzylated tripeptide. Note that order of addition may vary based on fragment condensation strategies.

Part 3: The Critical Challenge – Global Deprotection

The defining characteristic of This compound is that it cannot be deprotected by mild acids. The S-Bzl ether bond is too strong. You have two historical options: Anhydrous Hydrogen Fluoride (HF) or Sodium in Liquid Ammonia (Na/liq. NH3) .

For this guide, we focus on the Na/liq.[1][2] NH3 (Birch Reduction) method, as it was the method used by du Vigneaud for the first synthesis of oxytocin and glutathione, establishing the validity of this protecting group strategy.

Protocol: Sodium in Liquid Ammonia Reduction

Warning: This procedure involves cryogenic liquids, alkali metals, and pyrophoric risks. Perform only in a dedicated fume hood.

Reagents:

  • Anhydrous Ammonia (

    
    ) gas
    
  • Metallic Sodium (Na), cut into small, hexane-rinsed cubes

  • Dry Methanol or Ethanol (quenching agent)

  • Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Solvent Condensation:

    • Set up a 3-neck round bottom flask with a dry ice/acetone condenser (-78°C).

    • Condense anhydrous

      
       gas until approx. 50-100 mL of liquid ammonia is collected.
      
    • Tip: Ensure the system is strictly anhydrous; water destroys the solvated electrons.

  • Peptide Dissolution:

    • Dissolve the protected peptide (this compound) in a minimal amount of dry DME (Dimethoxyethane) or add directly to the liquid ammonia if soluble.

  • The Reduction (The "Blue" Endpoint):

    • Add small pieces of Sodium metal to the stirring ammonia.

    • Observation: The solution will turn transiently blue (solvated electrons). The color will fade as the electrons are consumed by the benzyl groups.

    • Endpoint: Continue adding Na until a stable deep blue color persists for 15–20 seconds . This indicates that all reducible groups (Benzyl esters, Cbz, S-Bzl) have been cleaved.

  • Quenching:

    • Immediately quench the reaction by adding solid

      
       until the blue color disappears (protonation).
      
    • Caution: This generates hydrogen gas.

  • Evaporation & Workup:

    • Remove the cooling bath and allow the

      
       to evaporate under a stream of nitrogen.
      
    • Dissolve the residue in degassed water (pH adjusted to ~4 with acetic acid) to prevent immediate oxidation of the free thiol.

Mechanism of Action (Birch-Type Cleavage)

The solvated electrons (


) attack the aromatic rings of the benzyl groups, reducing them to radical anions which then fragment.

Reaction Precursor Protected Peptide (S-Bzl, O-Bzl, N-Cbz) Intermediate Radical Anion Formation (Benzene Ring Reduction) Precursor->Intermediate e- attack Na_NH3 2Na + 2NH3 -> 2Na+ + 2(e-) (Solvated Electrons) Na_NH3->Intermediate Cleavage C-S / C-O Bond Cleavage (Release of Toluene/Bibenzyl) Intermediate->Cleavage Fragmentation Product Free Peptide (H-Glu-Cys(SH)-Gly-OH) Cleavage->Product Protonation (NH4Cl)

Caption: Reductive cleavage mechanism of Benzyl-based protecting groups via solvated electrons.

Part 4: Comparative Analysis (HF vs. Na/NH3)

Why choose one over the other?

FeatureSodium / Liquid AmmoniaAnhydrous HF (High Acidity)
Mechanism Dissolving Metal Reduction (

transfer)

Acidolysis (Protonation)
S-Bzl Removal Excellent (Quantitative)Good (Requires scavengers like p-cresol)
Side Reactions Desulfurization (rare), Racemization (low)Friedel-Crafts alkylation (high risk), Aspartimide formation
Safety Profile High (Flammability/Cryogenic)Extreme (Bone-seeking poison, requires Teflon)
Equipment Standard Glassware + Dry IceSpecialized Teflon/Kel-F Vacuum Line
Outcome Yields free amine and free thiol directly.Yields protonated amine and thiol.

Expert Insight: For the specific molecule This compound , the Na/NH3 method is historically favored because it removes the N-terminal Cbz and the S-Bzl simultaneously in a very clean manner, provided the reaction time is strictly controlled to prevent reductive desulfurization (loss of the sulfur atom entirely).

References
  • du Vigneaud, V. (1955). Sulfur Research: From Insulin to Oxytocin. Nobel Lecture.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[2]

  • Aapptec. Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Technical Support Bulletin.

  • Iwasaki, T., et al. (1972).[4] Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University.[4]

  • Santa Cruz Biotechnology. this compound Product Data.

Sources

Technical Guide: Stability & Storage of Benzyl Ester (OBzl) Protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of benzyl ester (OBzl) protected peptides—common intermediates in Boc-chemistry solid-phase peptide synthesis (SPPS) or solution-phase convergent synthesis—relies on mitigating three specific degradation vectors: hydrolytic cleavage , base-catalyzed aspartimide formation , and transesterification . Unlike fully deprotected peptides, OBzl-peptides are hydrophobic and lack ionizable termini, rendering them less hygroscopic but uniquely susceptible to autocatalytic degradation if residual acid catalysts remain from synthesis. This guide details the physicochemical rationale for storage protocols and provides a self-validating analytical framework for monitoring integrity.[1]

Part 1: The Chemistry of Benzyl Ester Protection

Structural Context

The benzyl ester (OBzl) group protects carboxylic acids (C-terminus, Asp, Glu) by masking the acidic proton with a benzyl moiety.

  • Usage: Predominantly used in Boc/Bzl strategies where the N-terminus is Boc-protected (acid labile) and side chains are Bzl-protected (HF labile).[2]

  • Stability Profile:

    • Acids: Stable to TFA (Trifluoroacetic acid).[2]

    • Bases: Unstable (saponification).

    • Nucleophiles: Susceptible to attack (aminolysis, hydrazinolysis).

    • Reduction: Cleaved by catalytic hydrogenolysis (

      
      /Pd).
      
The Storage Paradox

While OBzl groups are designed to withstand harsh TFA deprotection cycles, they are paradoxically fragile in "neutral" storage if moisture and trace impurities are present. The benzyl ester bond has a lower steric bulk than the tert-butyl (OtBu) group, making the carbonyl carbon more accessible to nucleophilic attack by water (hydrolysis) or the peptide backbone (cyclization).

Part 2: Mechanisms of Instability

Aspartimide Formation (The Critical Risk)

The most insidious degradation pathway for Asp(OBzl)-containing peptides is the formation of aspartimide. This is an intramolecular cyclization where the nitrogen of the the C-terminal amide bond attacks the


-carboxyl ester of the Aspartate.
  • Mechanism: The OBzl group acts as a leaving group (benzyl alcohol). The resulting succinimide ring is unstable and hydrolyzes to a mixture of

    
    -Asp and 
    
    
    
    -Asp (isoaspartate) peptides.
  • Storage Trigger: While typically associated with basic conditions, this reaction can proceed in the solid state if the peptide contains residual salts (acetate/trifluoroacetate) that create a local micro-pH conducive to cyclization, facilitated by trace moisture.

Spontaneous Hydrolysis


In the presence of residual TFA from purification steps, the ester bond undergoes acid-catalyzed hydrolysis. Since OBzl peptides are often intermediates, they may not have undergone rigorous salt exchange, leaving them "acid-wet."
Transesterification

Storing OBzl peptides in alcoholic solvents (Methanol, Ethanol) is a critical error.



This reaction is equilibrium-driven and often irreversible in practice due to the vast excess of solvent.
Visualization: Aspartimide Degradation Pathway

AspartimidePathway Figure 1: Aspartimide Degradation Pathway in Asp(OBzl) Peptides AspOBzl Native Peptide ...-Asp(OBzl)-Gly-... Transition Nucleophilic Attack (Backbone N -> Ester CO) AspOBzl->Transition -BnOH (Leaving Group) Aspartimide Aspartimide Intermediate (Succinimide Ring) Transition->Aspartimide Cyclization AlphaAsp Alpha-Asp Peptide (Native) Aspartimide->AlphaAsp +H2O (Hydrolysis) BetaAsp Beta-Asp Peptide (Isoaspartate) Aspartimide->BetaAsp +H2O (Hydrolysis)

Caption: The conversion of Asp(OBzl) to Aspartimide releases benzyl alcohol, eventually opening the ring to form a mix of native and iso-aspartyl peptides.

Part 3: Storage Protocols & Best Practices

Physical State Requirements

Never store OBzl protected peptides in solution for >24 hours.

  • Lyophilization: Peptides must be stored as dry powders.[3] The removal of water arrests hydrolysis and severely limits molecular mobility required for cyclization.

  • Amorphous vs. Crystalline: Crystalline solids are generally more stable. If the peptide is amorphous (common after rapid lyophilization), it is more hygroscopic.

Salt Exchange (The Hidden Variable)

Protected peptides precipitated from ether often contain trapped TFA.

  • Protocol: Before final drying, wash the protected peptide precipitate with 5%

    
     (aq) followed by water, if solubility permits, or reprecipitate from a non-acidic solvent system.
    
  • Goal: Neutral pH (micro-environment). Acid catalyzes hydrolysis; Base catalyzes aspartimide. Neutrality is key.

Environmental Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Standard) -80°C (Long-term >6 mo)Arrhenius equation dictates that reaction rates (hydrolysis/cyclization) halve for every ~10°C drop.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents Met/Cys oxidation) and moisture.
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV (protects Trp/Tyr). Teflon prevents plasticizer leaching (which can act as nucleophiles).
Desiccation Silica Gel / P2O5 Essential. Even at -20°C, trapped moisture can freeze-concentrate in amorphous regions, causing "micro-solution" degradation.
Visualization: Storage Workflow Decision Tree

StorageWorkflow Figure 2: Decision Tree for Storage of Benzyl Ester Peptides Start Synthesized OBzl Peptide CheckState Physical State? Start->CheckState Solution Solution Phase CheckState->Solution Liquid Solid Solid Precipitate CheckState->Solid Powder Lyophilize Lyophilize immediately (No alcohol solvents) Solution->Lyophilize CheckSalt Residual Acid/Base? Solid->CheckSalt Lyophilize->CheckSalt Wash Neutralize/Wash (Water/Buffer) CheckSalt->Wash Yes (TFA/Piperidine traces) Dry Desiccate under Vacuum (P2O5 or Silica) CheckSalt->Dry No (Neutral) Wash->Dry Store Store at -20°C Amber Vial, Argon Headspace Dry->Store

Caption: Workflow ensuring removal of solvent and catalytic impurities before long-term cryo-storage.

Part 4: Self-Validating Analytical Protocol

To ensure the integrity of stored OBzl peptides, do not rely on visual inspection. Use this HPLC-based stress test.

System Suitability Standard

Create a "degraded standard" to validate your HPLC method's ability to detect failure modes.

  • Take 1 mg of the peptide.

  • Dissolve in 100

    
    L of 0.1M NaOH (or 5% Piperidine in DMF).
    
  • Incubate for 1 hour at RT (forces Aspartimide/Hydrolysis).

  • Neutralize and inject.

  • Requirement: The method must resolve the main peak from the induced degradation peaks (

    
    -peptide, 
    
    
    
    -peptide, hydrolyzed free acid).
Routine Stability Assay
  • Frequency: At Time 0, 1 month, and every 6 months.

  • Method: RP-HPLC (C18 column).

  • Mobile Phase: A: 0.1% TFA in

    
    ; B: 0.1% TFA in MeCN. (Gradient: 5-95% B).
    
  • Detection: 220 nm (amide bond) and 254 nm (benzyl ring).

  • Acceptance Criteria:

    • Purity drop < 1.0% relative to Time 0.

    • No new growth of peaks at RRT (Relative Retention Time) 0.9 or 1.1 (typical for Aspartimide/Hydrolysis products).

References

  • Mergler, M., & Durieux, J. P. (2000). Aspartimide formation in peptide synthesis. In The Bachem Practice of Peptide Synthesis.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript Technical Resources. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Technical Guide: Strategic Synthesis & Characterization of the Fully Protected Glutathione Precursor (CAS 97924-38-4)

[1]

Executive Summary

This technical guide provides an in-depth analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS 97924-38-4), a critical tripeptide intermediate in the solution-phase total synthesis of Glutathione (GSH).[1]

Designed for researchers in peptide chemistry and drug development, this document details the chemical identity, synthetic rationale, and deprotection mechanics of this molecule.[1] It serves as a fully protected precursor where the global benzyl-based protection strategy allows for simultaneous deprotection, ensuring high-purity isolation of the biologically active

1

Part 1: Chemical Identity & CAS Designation[1][2][3][4][5]

The molecule is a fully protected derivative of Glutathione (

11
Core Data Table[2]
ParameterSpecification
CAS Number 97924-38-4
Chemical Name N-Benzyloxycarbonyl-O-benzyl-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester
Common Abbreviation Z-Glu(

-OBzl)-Cys(S-Bzl)-Gly-OBzl
Molecular Formula

Molecular Weight 711.82 g/mol
Stereochemistry L-Configuration (Glu, Cys)
Physical State Off-white solid / Powder
Solubility Soluble in DMF, DMSO,

; Insoluble in water
Structural Nomenclature Clarification

Commercial catalogs occasionally introduce ambiguity regarding the Glutamic acid linkage.

  • Biologically Relevant Form (GSH Precursor): The Glutamic acid is linked via its

    
    -carboxyl group to Cysteine.[1][2] The 
    
    
    -carboxyl group is protected as a Benzyl ester (O-Bzl).[1]
  • Notation: The string "N-Cbz-O-Bzl-L-Glu" confirms the

    
    -carboxyl is blocked, directing the coupling agent to activate the 
    
    
    -carboxyl exclusively.[1]

Part 2: Synthetic Pathway & Rationale

The "Global Benzyl" Strategy

The synthesis of CAS 97924-38-4 relies on the orthogonality of the Carbobenzyloxy (Cbz/Z) and Benzyl (Bzl) groups against mild basic and acidic conditions used during coupling, while remaining susceptible to strong reductive cleavage (Sodium/Liquid Ammonia) or catalytic hydrogenolysis.[1]

Mechanistic Logic
  • N-Terminus (Z Group): Prevents polymerization of the Glu residue.[1]

  • Glu

    
    -Protection (OBzl):  Crucial for regioselectivity.[1] By blocking the 
    
    
    -COOH, the coupling is forced to occur at the
    
    
    -COOH, forming the isopeptide bond characteristic of Glutathione.[1]
  • Cys S-Protection (S-Bzl): Prevents oxidation of the thiol to disulfides (cystine) and prevents S-alkylation during synthesis.[1]

  • C-Terminus (OBzl): Protects the Glycine carboxyl group to prevent premature termination or anhydride formation.[1]

Visualization: Convergent Synthesis Workflow

The following diagram illustrates the convergent synthesis strategy, coupling the N-terminal Glutamate derivative with the C-terminal dipeptide.

Gcluster_0Fragment A (N-Terminal)cluster_1Fragment B (C-Terminal)node_reactantnode_reactantnode_processnode_processnode_intermediatenode_intermediatenode_productnode_productGluZ-Glu-OBzl(N-Cbz-L-Glutamic acid-α-benzyl ester)ActivationActivation(DCC/HOBt or Mixed Anhydride)Glu->Activationγ-COOH ActivationCysGlyH-Cys(Bzl)-Gly-OBzl(S-Benzyl-L-Cysteinyl-Glycine Benzyl Ester)CouplingCoupling Reaction(DMF/CH2Cl2, 0°C to RT)CysGly->CouplingNucleophilic AttackActivation->CouplingTargetTARGET MOLECULE (CAS 97924-38-4)Z-Glu(α-OBzl)-γ-Cys(S-Bzl)-Gly-OBzlCoupling->TargetWorkup & CrystallizationDeprotectionGlobal Deprotection(Na / Liquid NH3)Target->DeprotectionBirch ReductionGSHGlutathione (GSH)(γ-Glu-Cys-Gly)Deprotection->GSH

Caption: Convergent synthesis pathway for CAS 97924-38-4, highlighting the regioselective

Part 3: Experimental Protocols

Synthesis Protocol (Solution Phase)

Note: This protocol assumes the availability of Z-Glu-OBzl and H-Cys(Bzl)-Gly-OBzl as starting materials.[1]

Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 10 mmol of H-Cys(Bzl)-Gly-OBzl (hydrochloride salt) in 50 mL of dry DCM. Add 10 mmol of TEA to neutralize the salt and liberate the free amine.

  • Activation: In a separate flask, dissolve 10 mmol of Z-Glu-OBzl in 30 mL DCM. Cool to 0°C. Add 10 mmol HOBt and 11 mmol DCC. Stir for 15 minutes to form the active ester.

  • Coupling: Add the neutralized Cys-Gly solution to the activated Glu solution.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight. The reaction is monitored by TLC (Chloroform/Methanol 9:1) until the amine component disappears.

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]

    • Wash the filtrate successively with:

      • 10% Citric acid (removes unreacted amine)[1]

      • Saturated

        
         (removes unreacted acid)[1]
        
      • Brine[1]

    • Dry over anhydrous

      
       and evaporate the solvent.
      
  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield CAS 97924-38-4.[1]

Self-Validating Quality Control

To ensure the integrity of the intermediate before proceeding to deprotection, the following parameters must be verified:

TestExpected ResultInterpretation
HPLC Purity > 98.0%Absence of deletion peptides (e.g., Z-Glu-OBzl).[1]
Mass Spec (ESI)

Confirms correct molecular weight and lack of protecting group loss.[1]
Elemental Analysis N: ~5.9%, S: ~4.5%Verifies stoichiometry and solvent removal.
Appearance White/Off-white powderYellowing indicates potential oxidation of the sulfur or phenol degradation.[1]

Part 4: Deprotection & Application (Contextual Grounding)[1][2]

The primary utility of CAS 97924-38-4 is its conversion to Glutathione.[1] The stability of the S-Benzyl group is the limiting factor in deprotection.[1]

  • Method: Sodium in Liquid Ammonia (Birch Reduction).

  • Mechanism: Solvated electrons reduce the benzyl-heteroatom bonds.[1]

    • 
      [1]
      
  • Critical Handling: This reaction must be quenched carefully (usually with ammonium chloride) to prevent the reformation of disulfides before isolation.

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard.[1][3][4][5][6][7][8] Retrieved from [Link][1]

  • du Vigneaud, V., & Miller, G. L. (1936). The Synthesis of Glutathione.[2][9][10][11] Journal of Biological Chemistry, 116, 469-476.[1] (Foundational methodology for S-Bzl protected glutathione synthesis).

  • Harington, C. R., & Mead, T. H. (1935). Synthesis of Glutathione.[2][10] Biochemical Journal, 29(7), 1602–1611.[1] (Early establishment of the N-Cbz/S-Bzl strategy).

Technical Guide: Cbz and Bzl Protecting Groups in Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the classic, yet chemically robust, Cbz (Benzyloxycarbonyl) / Bzl (Benzyl) protecting group strategy for the synthesis of Glutathione (GSH) .

Executive Summary

The chemical synthesis of Glutathione (


-L-Glutamyl-L-cysteinyl-glycine) presents two distinct challenges: the formation of an isopeptide bond at the 

-carboxyl of glutamate and the preservation of the oxidation-sensitive cysteine thiol.[1] While modern Solid-Phase Peptide Synthesis (SPPS) often utilizes Fmoc/tBu chemistries, the Cbz/Bzl strategy remains the "gold standard" for solution-phase synthesis and large-scale manufacturing. This approach leverages the extreme stability of the S-Benzyl thioether to prevent disulfide scrambling during chain assembly, followed by a global reductive deprotection (Birch reduction) that liberates the active tripeptide.

Structural Anatomy & Strategic Necessity[2][3]

To understand the protecting group logic, one must first deconstruct the target molecule's reactivity profile.

The Glutathione Paradox[4]
  • The

    
    -Linkage:  Unlike standard proteins, GSH links Glutamate (Glu) to Cysteine (Cys) via the side-chain 
    
    
    
    -carboxyl, not the
    
    
    -carboxyl.[2] This requires a protecting group strategy that differentiates the two carboxylic acids of Glu.
  • The Thiol Liability: The sulfhydryl group (-SH) of Cysteine is a potent nucleophile and highly prone to oxidation into disulfides (GSSG).

    • Without Protection: Uncontrolled disulfide formation and S-alkylation occur.

    • With S-Bzl Protection: The sulfur is "masked" as a chemically inert thioether, surviving basic, acidic, and nucleophilic conditions until the final step.

The Protecting Groups: Cbz and Bzl

The N-Terminal Guard: Benzyloxycarbonyl (Cbz or Z)

The Cbz group protects the


-amino group of Glutamate.
  • Structure:

    
    
    
  • Role: It suppresses the nucleophilicity of the amine, preventing self-acylation.

  • Stability: Stable to weak bases and mild acids (e.g., TFA at room temp). This allows for the manipulation of downstream intermediates without premature deprotection.

  • Removal: typically via catalytic hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ). However, in GSH synthesis, Sodium/Liquid Ammonia (
    
    
    )
    is preferred (see Section 4).
The Sulfur Guard: S-Benzyl (Bzl or Bn)

The Bzl group protects the thiol of Cysteine.

  • Structure:

    
    
    
  • Role: Converts the reactive thiol into a stable thioether.

  • Stability: The S-Bzl bond is exceptionally strong. It resists:

    • TFA (Trifluoroacetic acid)

    • Piperidine (Fmoc deprotection conditions)[3]

    • Catalytic Hydrogenolysis (Sulfur poisons the Pd catalyst).

  • Removal: Requires Dissolving Metal Reduction (

    
    ). This is the defining feature of this synthetic route.
    

Synthetic Workflow: The Modified du Vigneaud Protocol

The following protocol outlines the solution-phase assembly of GSH. This method prioritizes regioselectivity and intermediate stability.

Step 1: Preparation of S-Benzyl-L-Cysteine

Cysteine is alkylated with benzyl chloride in basic media.

  • Reagents: L-Cysteine hydrochloride, Benzyl chloride, NaOH/Ethanol.

  • Outcome: Formation of

    
    -Benzyl-L-Cysteine. The amine remains free for coupling.
    
Step 2: Preparation of N-Cbz-L-Glutamic Anhydride

To force the


-coupling, the Glutamic acid is protected with Cbz and then dehydrated to form an internal anhydride.
  • Reagents: N-Cbz-L-Glutamic acid + Acetic Anhydride (dehydrating agent).

  • Mechanism: The anhydride activates both carboxyls, but the

    
    -carbonyl is sterically more accessible for nucleophilic attack in the subsequent step.
    
Step 3: The Critical Coupling ( -Linkage)
  • Reaction: N-Cbz-L-Glutamic Anhydride + S-Benzyl-L-Cysteine.

  • Conditions: Aqueous/Organic solvent mix (e.g., Ethyl Acetate/Water) with mild base.

  • Regioselectivity: The amine of S-Bzl-Cys attacks the anhydride. While mixtures can form, the

    
    -isomer is thermodynamically and kinetically favored under controlled temperatures (
    
    
    
    ).
  • Product: N-Cbz-

    
    -L-Glutamyl-S-Benzyl-L-Cysteine.
    
Step 4: Glycine Coupling
  • Activation: The C-terminal carboxyl of the Cys residue is activated (e.g., via DCC/HOBt or Mixed Anhydride method).

  • Addition: Glycine ethyl ester (or free Glycine with careful pH control) is added.

  • Product: Fully protected Glutathione (N-Cbz-

    
    -Glu-S-Bzl-Cys-Gly).
    
Step 5: Global Deprotection (The Birch Reduction)

This is the most technically demanding step. The protected tripeptide is treated with metallic sodium in liquid ammonia.

  • Why

    
    ?  It is one of the few reagents capable of cleaving the chemically inert 
    
    
    
    bond of the S-Benzyl group while simultaneously removing the N-Cbz group.

Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the specific role of the protecting groups.

GSH_Synthesis Glu L-Glutamic Acid Cbz_Glu N-Cbz-L-Glutamic Acid Glu->Cbz_Glu + Cbz-Cl Cys L-Cysteine Bn_Cys S-Benzyl-L-Cysteine Cys->Bn_Cys + Benzyl Chloride (S-Protection) Gly Glycine Tripeptide N-Cbz-γ-Glu-S-Bzl-Cys-Gly (Fully Protected GSH) Gly->Tripeptide Anhydride N-Cbz-Glutamic Anhydride (Activated Intermediate) Cbz_Glu->Anhydride + Ac2O (Dehydration) Dipeptide N-Cbz-γ-Glu-S-Bzl-Cys (Protected Dipeptide) Bn_Cys->Dipeptide Anhydride->Dipeptide + S-Benzyl-Cys (Nucleophilic Attack at γ) Dipeptide->Tripeptide + Glycine (Coupling Reagents) GSH GLUTATHIONE (GSH) (Free Thiol, Free Amine) Tripeptide->GSH GLOBAL DEPROTECTION Na / Liquid NH3 (Removes Cbz & S-Bzl)

Caption: Figure 1. Convergent synthesis of Glutathione utilizing Cbz/Bzl orthogonality. Note the final global deprotection step.

Deep Dive: The Sodium/Ammonia Deprotection Mechanism

The removal of the S-Benzyl group is not a hydrolysis; it is a reductive cleavage mediated by solvated electrons. This mechanism is critical to understand because incorrect quenching can lead to side products.

The Mechanism[3][4][5][7][8][9][10]
  • Solvation: Metallic Sodium (

    
    ) dissolves in liquid Ammonia (
    
    
    
    ), releasing electrons into the solvent, creating a deep blue "electride" solution:
    
    
  • Radical Attack: The solvated electron attacks the aromatic ring of the Benzyl group.

  • Cleavage: The

    
     bond weakens and cleaves, generating a thiolate anion (
    
    
    
    ) and a benzyl radical.
  • Reduction: The benzyl radical is further reduced to a benzyl anion, which protonates to form Toluene (inert byproduct).

  • Cbz Removal: Simultaneously, the Cbz carbamate is cleaved via a similar reductive mechanism, releasing the free amine and

    
    .
    
Experimental Protocol for Deprotection
  • Setup: Condense dry ammonia gas into a flask at

    
     (using Dry Ice/Acetone).
    
  • Dissolution: Dissolve the protected peptide (N-Cbz-GSH-S-Bzl) in the liquid ammonia.

  • Reduction: Add small pieces of metallic Sodium until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.

  • Quenching (Critical): Add Ammonium Chloride (

    
    ) carefully. This donates protons to quench the excess electrons and convert the thiolate anions (
    
    
    
    ) into thiols (
    
    
    ).
    • Warning: Failure to quench properly can lead to desulfurization (loss of sulfur) if the reaction runs too long or too hot.

  • Evaporation: Allow ammonia to evaporate. The residue contains GSH, salts, and toluene.

Birch_Mechanism Step1 S-Benzyl Thioether (R-S-CH2-Ph) Step2 Radical Anion Intermediate Step1->Step2 e- (from Na/NH3) Step3 Cleavage Step2->Step3 Bond Scission Output1 Thiolate (R-S-) Step3->Output1 Output2 Toluene (Ph-CH3) Step3->Output2 + 2e- / + 2H+

Caption: Figure 2. Reductive cleavage mechanism of the S-Benzyl thioether by solvated electrons.

Comparative Analysis: Cbz/Bzl vs. Fmoc/tBu[2]

Why use this "old school" method over modern Fmoc SPPS?

FeatureCbz / S-Bzl (Solution Phase)Fmoc / S-Trt (Solid Phase)
Primary Utility Large-scale manufacturing; Solution phaseR&D; Automated synthesis
S-Protection Benzyl (Bzl): Extremely stable.Trityl (Trt): Acid labile.
Deprotection Na/NH3: Harsh but complete. Removes both groups.TFA: Mild acid.[4]
Disulfide Risk Low: S-Bzl prevents scrambling until the very last second.Moderate: Free thiols can oxidize after TFA cleavage if not handled under inert gas.
Purification Crystallization of intermediates is possible.[3]Requires HPLC purification of final product.
Scalability High (Kg to Ton scale).Low to Medium (mg to g scale).
Conclusion

The Cbz/Bzl strategy remains authoritative for Glutathione synthesis because it prioritizes the stability of the sulfur atom throughout the multi-step assembly. While the final


 deprotection requires specialized handling, it guarantees a clean "reveal" of the sensitive thiol and amine functionalities simultaneously, making it the preferred route for high-purity, scalable production.

References

  • du Vigneaud, V., & Miller, G. L. (1936). The Synthesis of Glutathione. Journal of Biological Chemistry.

  • Harington, C. R., & Mead, T. H. (1935).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Cbz and Bzl stability mechanisms).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions).

Sources

Methodological & Application

synthesis protocol for N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solution-Phase Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Executive Summary

This technical guide details the protocol for the synthesis of This compound , a fully protected tripeptide often utilized as a hydrophobic intermediate in the study of glutathione analogs or as a reference standard in peptide chemistry.

The synthesis utilizes a Solution-Phase Strategy employing a C


N Directional Assembly . This approach is selected over Solid-Phase Peptide Synthesis (SPPS) to ensure the integrity of the benzyl-type protecting groups (Cbz, OBzl, SBzl) which are susceptible to the harsh cleavage conditions (e.g., HF or TFMSA) typically required in Boc-SPPS, or incompatible with the final Fmoc-removal in Fmoc-SPPS if the target must remain protected.

Key Structural Features:

  • N-Terminus: Benzyloxycarbonyl (Cbz/Z) – Acid stable, Hydrogenolysis labile.

  • Side Chains:

    • Glutamate (

      
      ): Benzyl ester (OBzl).
      
    • Cysteine: S-Benzyl thioether (SBzl).

  • C-Terminus: Glycine Benzyl Ester (OBzl).

  • Linkage:

    
    -Peptide backbone (Standard).
    

Strategic Analysis & Retrosynthesis

To construct the target Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl , we employ a convergent


 strategy or a stepwise linear synthesis. The linear stepwise approach is preferred for tripeptides to maximize yield and minimize racemization.

Critical Design Choice: To retain the final N-Cbz group while building the chain, the intermediate N-protecting group must be orthogonal to the benzyl esters. We utilize the Boc (tert-butyloxycarbonyl) group for the internal Cys residue. The Boc group is removed with Trifluoroacetic Acid (TFA), leaving the Benzyl/Cbz groups intact.

Workflow Logic:

  • Fragment A: H-Gly-OBzl (Starting Material).

  • Coupling 1: Boc-Cys(Bzl)-OH + H-Gly-OBzl

    
     Boc-Cys(Bzl)-Gly-OBzl.
    
  • Deprotection: Removal of Boc

    
     H-Cys(Bzl)-Gly-OBzl.
    
  • Coupling 2: Z-Glu(OBzl)-OH + H-Cys(Bzl)-Gly-OBzl

    
     Target.
    

Retrosynthesis Target Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl (Target Molecule) Frag1 Z-Glu(OBzl)-OH (Activated Ester) Target->Frag1 Coupling (Step 3) Frag2 H-Cys(Bzl)-Gly-OBzl (Amine Component) Target->Frag2 Coupling (Step 3) Frag3 Boc-Cys(Bzl)-OH Frag2->Frag3 Boc Deprotection & Coupling (Step 1-2) Frag4 H-Gly-OBzl Frag2->Frag4 Coupling (Step 1)

Figure 1: Retrosynthetic disconnection showing the stepwise assembly strategy.

Materials & Reagents

ReagentSpecificationRole
H-Gly-OBzl

Tos
>99% PurityC-Terminal Acceptor
Boc-Cys(Bzl)-OH L-Isomer, >99%Internal Residue
Z-Glu(OBzl)-OH L-Isomer, >99%N-Terminal Residue
EDC

HCl
Coupling ReagentCarboxyl Activator
HOBt (anhydrous) AdditiveRacemization Suppressor
NMM (N-Methylmorpholine) BaseNeutralization
TFA (Trifluoroacetic Acid) Reagent GradeBoc Deprotection
DCM / DMF AnhydrousSolvents

Detailed Experimental Protocol

Phase 1: Synthesis of Dipeptide Intermediate (Boc-Cys(Bzl)-Gly-OBzl)

Rationale: We establish the C-terminal dipeptide first. Using EDC/HOBt minimizes racemization of the Cysteine residue during coupling.

  • Dissolution: In a round-bottom flask, dissolve H-Gly-OBzl

    
    Tos  (10 mmol, 3.37 g) and Boc-Cys(Bzl)-OH  (10 mmol, 3.11 g) in anhydrous DMF (30 mL).
    
  • Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (10 mmol, 1.1 mL) dropwise to neutralize the tosylate salt. Verify pH is ~7-8.

  • Activation & Coupling: Add HOBt (11 mmol, 1.49 g) followed by EDC

    
    HCl  (11 mmol, 2.11 g). Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 hours).
    
  • Workup:

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc, 100 mL).

    • Wash sequentially with: 5% KHSO

      
       (3x), Sat. NaHCO
      
      
      
      (3x), and Brine (3x).
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Result: White foam or solid. Yield typically >85%.[1]

Phase 2: N-Terminal Deprotection (H-Cys(Bzl)-Gly-OBzl)

Rationale: Selective removal of Boc without affecting the Benzyl esters/thioethers requires controlled acidic conditions.

  • Reaction: Dissolve the intermediate from Phase 1 in DCM (10 mL). Add TFA (10 mL) carefully.

  • Incubation: Stir at RT for 30-60 minutes. Monitor by TLC (disappearance of starting material).

  • Isolation:

    • Evaporate volatiles under reduced pressure.

    • Co-evaporate with toluene (2x) to remove residual TFA.

    • Precipitate the salt by adding cold Diethyl Ether. Filter and dry the solid (TFA salt).

Phase 3: Final Coupling (Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl)

Rationale: Coupling the final Z-Glu(OBzl)-OH fragment.

  • Dissolution: Dissolve the TFA salt of H-Cys(Bzl)-Gly-OBzl (from Phase 2) and Z-Glu(OBzl)-OH (10 mmol, 3.71 g) in DMF (40 mL).

  • Neutralization: Cool to 0°C. Add NMM (~20-22 mmol) to neutralize the TFA salt and free the amine. Check pH (moist pH paper should read 8).

  • Coupling: Add HOBt (11 mmol) and EDC

    
    HCl  (11 mmol). Stir at 0°C for 1 hour, then RT overnight.
    
  • Workup:

    • Evaporate DMF.

    • Redissolve in EtOAc (150 mL). The product is highly hydrophobic; ensure full solubility (warm if necessary).

    • Wash with 5% KHSO

      
      , Sat. NaHCO
      
      
      
      , and Water.
    • Note: The product may precipitate during washing if concentration is high. Keep volume sufficient.

  • Purification:

    • Concentrate the organic layer.

    • Recrystallization: Dissolve in minimal hot Ethanol or EtOAc and add Hexane/Petroleum Ether until turbid. Cool to 4°C.

    • Filter the white crystalline solid.

Quality Control & Validation

Every batch must undergo the following validation steps to ensure structural integrity and purity.

TestMethodAcceptance Criteria
HPLC C18 Column, ACN/H2O Gradient (High ACN)Purity > 95% (Single Peak)
Mass Spec ESI-MS (Positive Mode)[M+H]


712.3

1 Da
NMR

H-NMR (DMSO-d

)
Integration of Bzl aromatic protons (approx 20H total)
TLC CHCl

:MeOH (9:1)
Single spot, R

distinct from reactants

Workflow Diagram:

Workflow Start Start: H-Gly-OBzl + Boc-Cys(Bzl)-OH Step1 Step 1: Coupling (EDC/HOBt) Formation of Boc-Cys(Bzl)-Gly-OBzl Start->Step1 Step2 Step 2: TFA Deprotection Yields H-Cys(Bzl)-Gly-OBzl (TFA Salt) Step1->Step2 Step3 Step 3: Coupling with Z-Glu(OBzl)-OH (Neutralize TFA salt with NMM) Step2->Step3 Purify Purification: Recrystallization (EtOH/Hexane) Step3->Purify Final Final Product: Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl Purify->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Expert Tips

  • Solubility: The final tripeptide is extremely hydrophobic due to the presence of four aromatic rings (Z, O-Bzl, S-Bzl, O-Bzl). If precipitation occurs during workup, use DCM/Isopropanol mixtures instead of EtOAc for extraction.

  • Racemization: Cysteine is prone to racemization during activation. Always activate the non-Cys residue (Glu) when possible, or use HOBt/Oxyma to suppress it when activating Cys.

  • Regioisomer Check: Ensure the starting material is Z-Glu(OBzl)-OH (Gamma-ester, Alpha-acid) and not Z-Glu-OBzl (Alpha-ester, Gamma-acid). The latter would yield a Glutathione-like gamma-peptide, which is a different molecule.

References

  • Pharmaffiliates. (n.d.). This compound Product Data. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General reference for solution phase protocols).
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

Sources

Application Note: High-Purity Liquid Phase Synthesis of Protected Glutathione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Glutathione (


-L-Glutamyl-L-cysteinyl-glycine, GSH) is the master antioxidant in mammalian cells.[1] Its synthesis presents a unique chemoselective challenge: the formation of a gamma-peptide bond  (

-linkage) between the side-chain carboxyl of Glutamic acid and the amine of Cysteine.[1] Standard peptide synthesis protocols often fail to distinguish adequately between the

- and

-carboxyl groups of Glutamic acid, leading to regioisomeric impurities.

This Application Note details a robust Liquid Phase Peptide Synthesis (LPPS) protocol for the assembly of Protected Glutathione (Boc-Glu(OtBu)-Cys(Trt)-Gly-OBzl).[1]

Why Liquid Phase?

While Solid Phase Peptide Synthesis (SPPS) is dominant for long sequences, LPPS remains the gold standard for short peptides (di- and tripeptides) intended for scale-up or pharmaceutical intermediates.[1] LPPS offers:

  • Scalability: No resin volume constraints.[1]

  • Intermediate Control: Ability to crystallize and characterize intermediates (Cys-Gly), ensuring high purity before the final coupling.

  • Cost Efficiency: Lower reagent equivalents compared to SPPS.[1]

The "Hybrid" Protecting Group Strategy

To ensure the integrity of the acid-labile Trityl (Trt) group on Cysteine while assembling the chain, this protocol utilizes a Hybrid Fmoc/Boc Strategy .

  • N-Terminus (Glu): Boc (tert-butyloxycarbonyl).[1]

  • Glu Side Chain: OtBu (tert-butyl ester) to block the

    
    -COOH, forcing 
    
    
    
    -coupling.[1]
  • Cys Protection: Trt (Trityl) for the thiol.[1] Note: Trt is acid-labile.[1] We cannot use Boc-Cys(Trt)-OH in the intermediate step because removing the N-terminal Boc with acid would prematurely strip the S-Trityl group.[1]

  • Intermediate N-Protection: Fmoc . We use Fmoc-Cys(Trt)-OH.[1][2] The Fmoc group is removed by base (diethylamine), leaving the acid-sensitive Trt group intact.[1]

  • C-Terminus (Gly): OBzl (Benzyl ester), providing hydrophobicity for organic extraction workups.[1]

Synthesis Workflow (Graphviz)[1][2]

The following diagram illustrates the convergent "2+1" strategy, where the Cys-Gly dipeptide is formed first, selectively deprotected, and then coupled to the Glutamic acid derivative.

GSH_Synthesis cluster_inputs Starting Materials Glu Fragment A: Boc-Glu-OtBu (Alpha-protected) Step3 Step 3: Gamma-Coupling Reagents: DCC / HOBt Critical: Regioselective Glu->Step3 Cys Fragment B: Fmoc-Cys(Trt)-OH Step1 Step 1: Coupling Reagents: EDC.HCl / HOBt / NMM Solvent: DCM/DMF Cys->Step1 Gly Fragment C: H-Gly-OBzl (Tosylate Salt) Gly->Step1 Int1 Intermediate 1: Fmoc-Cys(Trt)-Gly-OBzl Step1->Int1 Step2 Step 2: Fmoc Deprotection Reagent: Diethylamine (DEA) (Non-acidic to preserve Trt) Int1->Step2 Int2 Intermediate 2 (Amine Free): H-Cys(Trt)-Gly-OBzl Step2->Int2 Int2->Step3 Product FINAL PRODUCT: Boc-Glu(OtBu)-Cys(Trt)-Gly-OBzl Step3->Product

Caption: Convergent 2+1 Hybrid Liquid Phase Synthesis of Protected Glutathione. Note the use of Fmoc chemistry for the intermediate to preserve the S-Trityl group.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][5]
  • Amino Acids: Fmoc-Cys(Trt)-OH, H-Gly-OBzl[1]·TsOH, Boc-Glu-OtBu.[1]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide).[1]

  • Bases/Solvents: NMM (N-Methylmorpholine), DCM (Dichloromethane), DMF (Dimethylformamide), Diethylamine (DEA).[1]

  • Workup: 1M KHSO₄, 5% NaHCO₃, Brine, Na₂SO₄.

Phase 1: Synthesis of Dipeptide (Fmoc-Cys(Trt)-Gly-OBzl)

Rationale: We use EDC/HOBt here for a clean reaction that is easily washed with water.[1] The Benzyl ester on Glycine makes the product soluble in organic phase (DCM/Ethyl Acetate) but insoluble in water.

  • Dissolution: In a round-bottom flask, dissolve H-Gly-OBzl·TsOH (10 mmol, 3.37 g) and Fmoc-Cys(Trt)-OH (10 mmol, 5.85 g) in DCM (50 mL).[1]

  • Neutralization: Cool to 0°C. Add NMM (10 mmol, 1.1 mL) to neutralize the tosylate salt. Check pH (should be ~7-8 on wet paper).[1]

  • Activation & Coupling: Add HOBt (11 mmol, 1.49 g) followed by EDC·HCl (11 mmol, 2.11 g).[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12h).

  • Workup (The "Liquid Phase" Advantage):

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash sequentially with:

      • 1M KHSO₄ (2 x 50 mL) - Removes unreacted amine and EDC urea.[1]

      • Water (1 x 50 mL).

      • 5% NaHCO₃ (2 x 50 mL) - Removes unreacted acid and HOBt.[1]

      • Brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: The resulting foam is Fmoc-Cys(Trt)-Gly-OBzl .[1] (Expected Yield: >90%).

Phase 2: Selective Deprotection (Formation of H-Cys(Trt)-Gly-OBzl)

Rationale: Standard Fmoc removal uses Piperidine.[1] However, in solution phase, Piperidine-fulvene adducts can be hard to remove.[1] Diethylamine (DEA) is preferred because it is volatile and can be removed by simple evaporation.[1]

  • Reaction: Dissolve the intermediate from Phase 1 in a mixture of DCM/Diethylamine (1:1 v/v) (40 mL).

  • Time: Stir at RT for 2 hours. Monitor by TLC (Disappearance of Fmoc spot).[1]

  • Isolation: Evaporate the solvent in vacuo to dryness.

  • Chase: Add DCM (20 mL) and evaporate again (repeat 2x) to remove traces of DEA.

  • Purification (Optional but Recommended): The residue contains the free amine dipeptide and the dibenzofulvene byproduct.[1] For high purity, triturated with Hexane/Ether to precipitate the peptide while washing away the fulvene.

  • Product: H-Cys(Trt)-Gly-OBzl (Free Amine).

Phase 3: The Gamma-Coupling (Formation of Protected GSH)

Rationale: We now couple Boc-Glu-OtBu.[1] Because the


-COOH is protected as a t-butyl ester (OtBu), the activation can ONLY occur at the 

-COOH, ensuring 100% regioselectivity.
  • Activation: Dissolve Boc-Glu-OtBu (10 mmol, 3.03 g) in DCM (50 mL). Cool to 0°C.[1]

  • Coupling Agent: Add DCC (10.5 mmol, 2.16 g) and HOBt (11 mmol, 1.49 g). Stir for 15 mins to form the active ester (DCU precipitate will form).[1]

  • Addition: Add the H-Cys(Trt)-Gly-OBzl (10 mmol) dissolved in minimal DCM.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup:

    • Filtration: Filter off the insoluble DCU (Dicyclohexylurea) byproduct.[1]

    • Washes: Wash the filtrate with 1M KHSO₄, NaHCO₃, and Brine (as in Phase 1).

  • Crystallization: Concentrate the organic layer.[1] Recrystallize from Ethyl Acetate/Hexane to obtain the pure protected tripeptide.[1]

Analytical Data & Quality Control

To validate the synthesis, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Mass matches theoretical [M+H]⁺ or [M+Na]⁺
Purity RP-HPLC (C18 Column)> 98% Area Under Curve (AUC)
Regioselectivity ¹H-NMR (DMSO-d₆)Distinct shifts for

-CH vs

-CH₂ of Glu confirm linkage.[1]
Appearance Visual InspectionWhite to off-white crystalline powder

Key NMR Diagnostic: In ¹H-NMR, the


-linkage is confirmed by the chemical shift of the Glutamate 

-protons. If

-coupling occurred (impurity), the chemical environment of the Glu

-proton would shift significantly downfield.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Active EsterEnsure solvents are anhydrous (dry DCM). Keep reaction at 0°C initially.
Racemization of Cys Base-catalyzed proton abstractionUse HOBt as an additive (suppresses racemization).[1] Avoid excess NMM.
Gelatinous Precipitate DCU contamination (Step 3)Cool the reaction mixture to -20°C before filtration to fully precipitate DCU.[1]
Loss of Trityl Group Acidic conditions during workupDo not use strong acids (HCl) for washes.[1] Use 1M KHSO₄ (mild) and wash quickly.[1]

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Comprehensive guide on Trt, Boc, and Fmoc orthogonality). [1]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis.[1] Biopolymers.[1][3] (Foundational logic for Hybrid strategies).

  • Sigma-Aldrich. Boc-Glu-OtBu Product Specification & Application.[1] (Confirmation of commercially available regiospecific building block).

  • Bandyopadhyay, D., et al. (2018). Glutathione: A small molecule with big sense.[1][4] International Journal of Pharmaceutical Sciences.[1][4] (Background on GSH structure and biosynthesis).

Sources

Application Note: Catalytic Hydrogenation of Cbz and Bzl Protected Tripeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for the global or selective deprotection of Carboxybenzyl (Cbz) and Benzyl (Bzl) groups in tripeptides via catalytic hydrogenation. While standard protocols exist for single amino acids, tripeptides present unique challenges—specifically solubility-driven aggregation and diketopiperazine (DKP) formation . This note details optimized protocols to mitigate these risks, ensuring high yield and purity.

Introduction: The Tripeptide Challenge

In peptide synthesis, the Cbz (N-terminal) and Bzl (Side-chain/C-terminal) groups are orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc). However, their simultaneous removal in tripeptides requires careful kinetic control.

Critical Failure Modes in Tripeptides
  • DKP Formation: Upon removal of the N-terminal Cbz, the liberated amine can attack the C-terminal ester (if present) or the amide backbone, leading to cyclization (Diketopiperazine) and chain truncation. This is kinetically favored in sequences containing Proline or Glycine.

  • Beta-Sheet Aggregation: Protected tripeptides often form insoluble aggregates in standard solvents (MeOH/EtOH), leading to incomplete hydrogenation and catalyst entrapment.

  • Catalyst Poisoning: The free amine generated during reaction can coordinate strongly with the Pd surface, deactivating the catalyst.

Mechanistic Insight & Chemo-selectivity

Catalytic hydrogenation on Palladium (Pd/C) follows a Langmuir-Hinshelwood mechanism. Understanding the adsorption hierarchy is crucial for selectivity.

Relative Rates of Hydrogenolysis

The rate of cleavage typically follows this order:



  • Cbz Removal: Rapid. Proceeds via a carbamic acid intermediate which spontaneously decarboxylates.[1]

  • Bzl Removal: Slower. Requires higher catalyst loading or acidic additives to protonate the leaving group.

Mechanism Diagram

The following diagram illustrates the surface chemistry and the decarboxylation pathway.

HydrogenationMechanism cluster_surface Pd/C Surface Events Pd Pd Active Site H2_ads H2 Adsorption (Dissociative) Pd->H2_ads Activates Sub_ads Substrate Adsorption (Cbz-Peptide) Pd->Sub_ads Coordinates Transition Transition State (C-O Bond Cleavage) H2_ads->Transition Hydride Transfer Sub_ads->Transition Intermediate Carbamic Acid (R-NH-COOH) Transition->Intermediate Release Byproduct Toluene Transition->Byproduct Final Free Amine (R-NH2) + CO2 Intermediate->Final Spontaneous Decarboxylation

Figure 1: Mechanistic pathway of Cbz cleavage on Pd surface. Note the spontaneous decarboxylation step.[1]

Critical Parameters & Solvent Selection

The choice of solvent dictates the reaction rate and suppression of side reactions.

Solvent SystemApplicationProsCons
MeOH / EtOH StandardGreen, cheap, easy workup.Poor solubility for hydrophobic peptides; risk of aggregation.
AcOH (Glacial) Recommended for Tripeptides Protonates amine (stops catalyst poisoning); prevents DKP formation; excellent solubility.Requires lyophilization to remove; may acetylate sensitive nucleophiles (rare).
THF / H2O (1:1) Hydrophobic SequencesBreaks beta-sheets; good for bulky peptides.Slower reaction rate; THF peroxides risk.
EtOAc Selective Cbz RemovalSlows Bzl removal (allows selectivity).Poor solubility for free peptides.

Experimental Protocols

Protocol A: Global Deprotection (Cbz + Bzl Removal)

Best for: Tripeptides where complete deprotection is required (e.g., Cbz-Ala-Gly-Asp(OBzl)-OBzl


 H-Ala-Gly-Asp-OH).
Safety:  Pd/C is pyrophoric.[2][3] Keep wet with solvent.
  • Preparation :

    • Weigh Cbz/Bzl-protected tripeptide (1.0 equiv) into a round-bottom flask.

    • Add Glacial Acetic Acid (10-20 mL per gram of peptide). Note: If peptide is insoluble, add Trifluoroethanol (TFE) or warm slightly (40°C).

  • Catalyst Addition :

    • Under an inert blanket (Argon/N2), add 10% Pd/C (10-20 wt% relative to substrate).

    • Tip: Pre-wet the catalyst with a small amount of water or toluene to prevent ignition.

  • Hydrogenation :

    • Evacuate the flask and backfill with

      
       (balloon pressure is usually sufficient).[3][4] Repeat 3x.
      
    • Stir vigorously at Room Temperature (RT) for 4–16 hours.

  • Monitoring :

    • Monitor via HPLC or TLC.[1] Look for the disappearance of the UV-active Benzyl chromophore.

  • Workup :

    • Filter through a Celite pad to remove Pd/C. Rinse with AcOH/Water.

    • Concentrate filtrate.[1][3] Lyophilize to obtain the peptide as the Acetate salt.

Protocol B: Selective Cbz Removal (Retaining Side-chain Bzl)

Best for: Fragment condensation strategies where side-chain protection must remain.

  • Solvent : Use Methanol or EtOAc .[1][3]

  • Inhibitor : Add Pyridine (1.0 equiv) or Diphenylsulfide (catalytic amount).

    • Mechanism: These additives competitively adsorb to the Pd surface, poisoning the highly active sites required for Bzl ether cleavage, but allowing the more facile Cbz hydrogenolysis to proceed.

  • Reaction : Run at 1 atm

    
    , RT. Monitor closely. Stop immediately upon Cbz removal.
    
Workflow Diagram

ExperimentalWorkflow Start Start: Protected Tripeptide Solvent Solvent Choice: AcOH (Global) or MeOH+Pyridine (Selective) Start->Solvent CatAdd Add 10% Pd/C (Under Argon) Solvent->CatAdd H2_Cycle Vacuum/H2 Cycles (x3) CatAdd->H2_Cycle React Stir at RT (4-16 hours) H2_Cycle->React Check HPLC/TLC Check React->Check Check->React Incomplete Filter Filter (Celite) Check->Filter Complete Isolate Lyophilize/Concentrate Filter->Isolate

Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Catalyst poisoning by free amine.Add 1.0 eq of HCl or use AcOH as solvent to protonate the product.[3]
Product is DKP Cyclization of free amine onto ester.Crucial: Ensure acidic conditions (AcOH/HCl) throughout. Avoid MeOH if possible.
Incomplete Bzl Removal Steric hindrance or low activity.Increase pressure (50 psi); Heat to 40°C; Add 5%

co-catalyst [4].
Precipitate forms Peptide aggregation.Switch to TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) mixtures.

References

  • BenchChem . Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Link

  • Sajiki, H. (1995).[5][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Mori, A., et al. (2006).[7] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. Link

  • Narihiro, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Application Notes & Protocols: N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide chemistry and pharmaceutical development, the quality and characterization of synthetic peptides are paramount.[1][2] N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a fully protected tripeptide derivative that serves as an invaluable tool in this domain.[3][4] Its structure, featuring the gamma-carboxyl group of glutamic acid, the thiol of cysteine, the C-terminus of glycine, and the N-terminus of glutamic acid all masked with benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups, makes it a stable, well-defined molecule.[4][5] This high degree of protection prevents unwanted side reactions and polymerization, ensuring its integrity during synthesis and analysis.[6]

These characteristics make this compound an excellent reference standard for a variety of analytical applications.[1] It is particularly useful as an intermediate in the synthesis of more complex peptides and for the quality control of related pharmaceutical compounds.[][8] This document provides detailed application notes and protocols for its use as a reference standard in common analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 97924-38-4[3][4]
Molecular Formula C39H41N3O8S[4]
Molecular Weight 711.82 g/mol [4]
Appearance White to off-white powder/crystals
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.[8][9]
Purity >98% (typically analyzed by HPLC)

Core Applications and Protocols

The primary application of this compound as a reference standard is in the chromatographic and spectrometric analysis of protected peptides. Its well-defined structure and high purity allow for accurate calibration, identification, and quantification of related compounds in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptides and their derivatives.[10][11] This protocol outlines the use of this compound as a reference standard to determine the purity of a test sample.

Rationale: The Cbz and Bzl protecting groups impart significant hydrophobicity to the molecule, making it well-suited for retention and separation on a C18 stationary phase.[12] A gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed to achieve optimal separation.[10][11]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Accurately weigh Reference Standard B Dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Prepare serial dilutions for calibration curve B->C D Prepare Test Sample at a known concentration B->D F Inject standards and sample C->F D->F E Equilibrate C18 column E->F G Run gradient elution F->G H Detect at 214 nm G->H I Integrate peak areas H->I J Construct calibration curve I->J K Determine purity of Test Sample J->K MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A Dissolve Reference Standard in infusion solvent C Infuse sample into ESI source A->C B Dissolve Test Sample in infusion solvent B->C D Acquire full scan mass spectrum C->D E Identify molecular ion peaks D->E F Compare spectra of Reference and Test Sample E->F G Confirm identity F->G

Caption: Workflow for MS Identity Confirmation.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound reference standard at a concentration of approximately 10 µg/mL in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Prepare the test sample in the same solvent and at a similar concentration.

  • Mass Spectrometry Parameters (ESI-MS):

ParameterRecommended SettingRationale
Ionization Mode PositivePeptides readily form positive ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Cone Voltage 20 - 40 VCan be adjusted to minimize in-source fragmentation.
Source Temperature 120 - 150 °CAids in desolvation.
Desolvation Temperature 300 - 400 °CFacilitates the removal of solvent from the ions.
Scan Range 100 - 1000 m/zEncompasses the expected molecular ion peaks.
  • Data Analysis:

    • Acquire the mass spectrum of the reference standard and identify the molecular ion peaks. The expected m/z values are:

      • [M+H]⁺: 712.82

      • [M+Na]⁺: 734.80

      • [M+K]⁺: 750.77

    • Acquire the mass spectrum of the test sample under the same conditions.

    • Compare the m/z values of the major peaks in the test sample spectrum with those of the reference standard. A match in the molecular ion peaks confirms the identity of the test sample.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor peak shape in HPLC Inappropriate mobile phase pH; Column degradation; Sample overloadEnsure the use of an ion-pairing agent like TFA. [10]Use a new or validated column. Reduce the injection volume or sample concentration. [10]
No or low signal in MS Poor ionization; Sample degradation; Instrument not tunedOptimize ESI source parameters. Prepare fresh sample solutions. Calibrate and tune the mass spectrometer according to the manufacturer's instructions.
In-source fragmentation in MS High cone voltage or source temperatureReduce the cone voltage and source temperature to minimize fragmentation of the protecting groups. [13]

Conclusion

This compound is a highly valuable reference standard for researchers and professionals in the field of peptide chemistry and drug development. Its stability and well-characterized properties make it an ideal tool for ensuring the accuracy and reliability of analytical methods such as HPLC and mass spectrometry. The protocols provided in this guide offer a solid foundation for its effective implementation in quality control and research applications.

References

  • Pharmaffiliates. This compound. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-38. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Springer Protocols. [Link]

  • Del B. G., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharmaceutical Research, 40(5), 1317-1328. [Link]

  • Del B. G., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Regulatory Considerations for Peptide Therapeutics. [Link]

  • Kumar, V., et al. (2015). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of the Mexican Chemical Society, 59(1), 23-31. [Link]

  • Google Patents. Method for producing N-benzyloxy carbonyl glutamic acid.
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • PubChem. Benzyloxycarbonylglycine. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? [Link]

Sources

reaction conditions for coupling Glu-Cys-Gly protected derivatives

Application Note: High-Fidelity Synthesis of -Glu-Cys-Gly (Glutathione) and Analogs

Executive Summary

The synthesis of Glutathione (GSH,


-peptide linkage
12

racemizationoxidation

This guide details a robust, self-validating protocol for the chemical synthesis of GSH and its derivatives using Fmoc chemistry. We utilize orthogonal protection (Fmoc-Glu-OtBu) to force regio-selective

Strategic Analysis & Chemistry

The -Linkage Challenge

In standard protein biosynthesis and SPPS, peptide bonds form between the





  • Incorrect Reagent: Fmoc-Glu(OtBu)-OH (Standard). This protects the

    
    -COOH and activates the 
    
    
    -COOH, yielding Isoglutathione (
    
    
    -Glu-Cys-Gly).
  • Correct Reagent: Fmoc-Glu-OtBu (also listed as Fmoc-Glu(

    
    -OtBu)-OH). This protects the 
    
    
    -COOH as a tert-butyl ester, leaving the
    
    
    -COOH free for activation.
Cysteine Preservation

Cysteine is the most problematic residue in this sequence due to:

  • Racemization: Base-mediated abstraction of the

    
    -proton during activation (forming D-Cys).
    
  • 
    -Elimination:  Formation of dehydroalanine, leading to byproducts.
    
  • Oxidation: Formation of disulfides (GSSG) before purification.

Solution: Use Trityl (Trt) protection for the thiol and DIC/Oxyma Pure for coupling. This coupling cocktail creates a neutral/acidic environment (pH < 7) during activation, significantly reducing racemization compared to basic cocktails like HATU/DIPEA.

Visualizing the Synthetic Logic

GSH_Synthesis_Logiccluster_legendKey StrategyResin2-CTC Resin(Prevents DKP)Coupling1Coupling 1:StandardResin->Coupling1LoadingGlyFmoc-Gly-OHGly->Coupling1CysFmoc-Cys(Trt)-OHCoupling2Coupling 2:Low Base (DIC/Oxyma)Cys->Coupling2Fmoc RemovalGluFmoc-Glu-OtBu(Alpha-Ester Protected)Glu->Coupling2Gamma-COOH ActivationCoupling1->CysFmoc RemovalFinalTarget:Gamma-Glu-Cys-GlyCoupling2->FinalTFA Cleavage(Global Deprotection)LegendRed Node = Critical Regio-Control ReagentYellow Node = Critical Anti-Racemization Step

Figure 1: Retrosynthetic logic for Gamma-Glutathione synthesis showing the critical requirement for Fmoc-Glu-OtBu.

Detailed Protocol: Fmoc-SPPS of -Glu-Cys-Gly

Materials & Reagents
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC) (Loading: 0.6–0.8 mmol/g)Prevents diketopiperazine (DKP) formation; allows mild cleavage if needed.
AA 1 Fmoc-Gly-OHC-terminal residue.
AA 2 Fmoc-Cys(Trt)-OH Thiol protection stable to piperidine; labile to TFA.
AA 3 Fmoc-Glu-OtBu CRITICAL: Blocks

-COOH, enables

-coupling.
Activator DIC (Diisopropylcarbodiimide)Carbodiimide activator (neutral).
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses racemization better than HOBt.
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[3][4]
Cleavage TFA / TIS / H

O / EDT (94:1:2.5:2.5)
Global deprotection + Scavengers for Trityl/tBu cations.
Step-by-Step Workflow
Step 1: Resin Loading (Glycine)
  • Weigh 2-CTC resin (1.0 g, ~0.8 mmol).

  • Dissolve Fmoc-Gly-OH (1.2 eq) in DCM (10 mL) with DIPEA (4 eq).

  • Add to resin and shake for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 mins to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine/DMF (10 mL) for 5 mins. Drain.

  • Treat again for 15 mins. Drain.

  • Wash: DMF (5x) to remove all traces of piperidine (crucial to prevent premature cleavage of the next sensitive activated ester).[3]

Step 3: Coupling Cysteine (The Sensitive Step)

Goal: Couple Cys without racemization.

  • Dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Add DIC (3 eq).[4] Do not use DIPEA or other tertiary bases here.

  • Pre-activate for 2 minutes (solution turns yellow/orange).

  • Add to resin.[3][4] Shake for 60 minutes.

  • QC Check: Perform Kaiser Test. If beads are colorless, coupling is complete.

Step 4: Coupling Glutamate (The Gamma Step)

Goal: Form the

  • Perform Fmoc Deprotection (Step 2) on the Cys-Gly-Resin.

  • Dissolve Fmoc-Glu-OtBu (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Add DIC (3 eq).[4]

  • Add to resin.[3][4] Shake for 60–90 minutes.

    • Note: The

      
      -COOH is sterically less hindered than 
      
      
      -COOH, so this coupling usually proceeds efficiently.
Step 5: Final Fmoc Removal & Cleavage
  • Remove the N-terminal Fmoc from the Glu residue (Standard Step 2).

  • Wash resin: DMF (5x), DCM (5x). Dry resin under nitrogen.

  • Cleavage Cocktail Preparation: Mix TFA (94%), Triisopropylsilane (TIS, 1%), Water (2.5%), and 1,2-Ethanedithiol (EDT, 2.5%) .

    • Safety: EDT smells strongly of sulfur. Use a fume hood. EDT is essential to scavenge the Trityl cation and prevent it from re-alkylating the Cysteine sulfur.

  • Add cocktail to resin. Shake for 2 hours.

  • Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to recover the white crude peptide pellet.[3]

Quality Control & Data Analysis

Analytical HPLC Conditions

GSH is highly polar and often elutes in the void volume of standard C18 columns.

  • Column: C18 AQ (Aqua) or HILIC column recommended.

  • Mobile Phase A: 0.1% TFA in H

    
    O.
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

  • Gradient: 0–10% B over 20 minutes (Very shallow gradient required).

  • Detection: 214 nm (Amide bond) and 280 nm (minimal absorption, but useful if Trt is stuck).

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    • Formula: C

      
      H
      
      
      N
      
      
      O
      
      
      S
    • Monoisotopic Mass: 307.08 Da

    • [M+H]

      
      : 308.09 Da
      
  • Common Impurities:

    • Isoglutathione: 308.09 Da (Same mass, different retention time). Caused by using wrong Glu derivative.

    • Dimer (GSSG): 612.17 Da (Oxidation product). Reduce with DTT (Dithiothreitol) if observed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mass M+H = 308, but wrong retention time Regioisomer formation (

-linkage)
Verify reagent was Fmoc-Glu-OtBu , NOT Fmoc-Glu(OtBu)-OH. Check label carefully.
Mass M+H = 613/614 Disulfide Dimerization Oxidation occurred during workup. Add DTT to the HPLC sample or perform workup under inert atmosphere.
Low Yield / Missing Peptide DKP Formation Formation of Diketopiperazine at the dipeptide stage (Cys-Gly) cleaves the chain from resin. Use 2-CTC resin (steric bulk prevents DKP) instead of Wang resin.
Double Peaks (Split Peak) Cys Racemization Base concentration was too high during Cys coupling. Ensure DIC/Oxyma was used without DIPEA.

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Chemical Synthesis of Glutathione and Analogs. Methods in Molecular Biology . (Validated Protocol methodology).

  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Grounding for DIC/Oxyma vs HATU).

  • Sigma-Aldrich (Merck). (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Reference for Cys racemization and Trt protection).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews , 109(6), 2455-2504. (Authoritative review on orthogonal protection including Fmoc-Glu-OtBu).

Application Note: Optimized Solvent Systems for N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the solubility challenges associated with the fully protected tripeptide N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS 97924-38-4).

Executive Summary

The tripeptide This compound represents a class of "fully protected" peptide intermediates often used in the synthesis of Glutathione analogs or as hydrophobic standards. Unlike native peptides, this molecule lacks ionizable groups and is dominated by four lipophilic aromatic rings (one Cbz, three Benzyl). Consequently, it exhibits negligible aqueous solubility and a high tendency for intermolecular aggregation.

This guide provides a validated solvent selection strategy, prioritizing Polar Aprotic and Chlorinated systems to overcome the strong hydrophobic interactions and


-

stacking characteristic of this molecule.

Physicochemical Profiling

To select the correct solvent, one must understand the forces holding the solid state together.

FeatureChemical BasisImpact on Solubility
Backbone 3 Amide bondsPotential for H-bonding (aggregation/gelation).[1]
N-Terminus Cbz (Z) GroupHigh hydrophobicity; aromatic stacking.
Side Chains O-Bzl (Glu), S-Bzl (Cys)Removes polarity; introduces massive steric bulk and lipophilicity.
C-Terminus Benzyl Ester (OBzl)Removes polarity; increases solubility in organic solvents (DCM).
Net Charge Neutral (0)Insoluble in water/buffers regardless of pH.

Key Insight: This molecule behaves more like a small organic molecule (e.g., a lipid) than a typical peptide. It will likely dissolve well in solvents used for organic synthesis (DCM, Ethyl Acetate) but requires dipolar disruption for high concentrations.

Solvent Selection Matrix

Primary Solvents (Recommended)

These solvents offer the highest probability of complete dissolution without chemical modification.

  • DMF (N,N-Dimethylformamide):

    • Role: The "Universal" Peptide Solvent.

    • Mechanism: High dielectric constant disrupts peptide aggregation; organic nature solvates benzyl groups.

    • Use Case: Peptide synthesis coupling, purification, general stock solutions.

  • DCM (Dichloromethane):

    • Role: The "Lipophilic" Solvent.

    • Mechanism: Excellent solvation of aromatic (Benzyl) groups. Unlike naked peptides, this protected form is highly soluble in DCM.

    • Use Case: Chromatography (Silica gel), liquid-liquid extraction.

  • DMSO (Dimethyl Sulfoxide):

    • Role: The "Power" Solvent.

    • Mechanism: Strongest disruption of secondary structure.

    • Warning: Avoid prolonged storage. Although S-Bzl is protected, trace oxidants in DMSO can theoretically promote sulfoxide formation over time. Use fresh, high-quality DMSO.

Secondary Solvents (Troubleshooting)

Use these if the primary solvents fail due to "gelation" (beta-sheet formation).

  • HFIP (Hexafluoroisopropanol): The "Structure Breaker." Disrupts strong hydrogen bonds. Use as a co-solvent (e.g., 10% in DCM) if the peptide forms a gel.

  • NMP (N-Methyl-2-pyrrolidone): Similar to DMF but with higher boiling point and better solvency for asphalt-like aggregates.

Step-by-Step Solubilization Protocol

Workflow Diagram

The following decision tree outlines the logical progression for dissolving this specific peptide.

SolventSelection Start Start: Solid Peptide (N-Cbz-Glu(OBzl)-Cys(Bzl)-Gly-OBzl) Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis or Purification Goal->Synthesis DMSO Dissolve in 100% DMSO (Stock 10-20 mM) BioAssay->DMSO DCM_Check Try DCM (Dichloromethane) Synthesis->DCM_Check Dilute Dilute into Buffer (Keep DMSO < 1%) DMSO->Dilute Cloudy Precipitation? Dilute->Cloudy Sonication Sonicate (mild) or Warm (37°C) Cloudy->Sonication Yes Success1 Ready for Assay Cloudy->Success1 No Sonication->Success1 DCM_Soluble Soluble? DCM_Check->DCM_Soluble DMF_Check Try DMF DCM_Soluble->DMF_Check No Success2 Ready for Reaction DCM_Soluble->Success2 Yes Aggregated Gel/Jelly formation? DMF_Check->Aggregated Add_HFIP Add 5-10% HFIP or TFE Aggregated->Add_HFIP Yes Aggregated->Success2 No Add_HFIP->Success2

Figure 1: Decision tree for solvent selection based on downstream application.

Detailed Procedure
A. For Chemical Synthesis / Purification[2][3]
  • Initial Attempt (DCM):

    • Weigh the peptide into a glass vial (avoid plastic if using DCM).

    • Add DCM (Dichloromethane) to achieve 50–100 mg/mL.

    • Rationale: The four benzyl groups make this molecule highly lipophilic. DCM is volatile and easy to remove later.

  • Second Attempt (DMF):

    • If DCM fails or is incompatible with the next reaction, use DMF .

    • Vortex for 30 seconds.

  • Handling Aggregation:

    • If the solution turns into a clear "jelly" or viscous gel, the peptide is aggregating via hydrogen bonds.

    • Action: Add 10% TFE (Trifluoroethanol) or HFIP to the DCM or DMF solution to break the gel.

B. For Biological Assays
  • Stock Preparation:

    • Dissolve the peptide in 100% DMSO to a high concentration (e.g., 10 mM or 20 mM).

    • Note: Do not use DCM for biological assays (toxicity).

  • Dilution:

    • Add the DMSO stock dropwise to the aqueous buffer while vortexing rapidly.

    • Critical Limit: Due to extreme hydrophobicity, this peptide will likely precipitate if the water content exceeds 90-95% at high concentrations. You may need to use a carrier (e.g., BSA) or detergent (Tween-20) in the buffer to keep it in suspension.

Critical Handling Notes

  • Oxidation Sensitivity: While the Cysteine is protected as S-Bzl (Thioether), it is less prone to oxidation than free thiols. However, sulfoxides can still form under harsh conditions.

    • Recommendation: Store DMSO stocks at -20°C and avoid repeated freeze-thaw cycles.

  • Plasticware Compatibility:

    • If using DCM , use Glass or Teflon vials. DCM dissolves polystyrene.

    • If using DMF/DMSO , Polypropylene (PP) is safe.

  • Safety:

    • DCM: Toxic, volatile. Handle in a fume hood.

    • DMSO: Penetrates skin, carrying dissolved compounds with it. Wear nitrile gloves.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

  • Sigma-Aldrich. Guidelines for Dissolving Peptide Sets. Retrieved from

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from

  • Honda, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents. ResearchGate. Retrieved from

Sources

Application Note: Recrystallization Architectures for Protected Glutathione Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for organic chemists and process engineers involved in the synthesis and purification of Glutathione (GSH) analogs. It focuses specifically on recrystallization , a critical alternative to preparative HPLC for scaling up protected intermediates.

Executive Summary

The synthesis of Glutathione (


-L-Glutamyl-L-cysteinyl-glycine) and its pharmacologically active derivatives (e.g., S-Acetyl Glutathione, S-Benzyl Glutathione) often proceeds via solution-phase peptide synthesis. A major bottleneck in scaling these syntheses is the purification of fully or partially protected intermediates. While chromatography is effective at the milligram scale, it becomes cost-prohibitive at the kilogram scale.

This guide details thermodynamically controlled recrystallization protocols designed to bypass chromatography. We categorize techniques based on the polarity profile of the intermediate:

  • Fully Protected (Lipophilic): utilizing non-polar/polar aprotic systems.

  • Partially Protected (Amphiphilic/Zwitterionic): utilizing aqueous/organic miscible systems.

The Chemist’s Guide to Solubility & Phase Behavior

Successful recrystallization of peptide intermediates requires manipulating the metastable zone width (MSZW) . Unlike rigid small molecules, protected peptides often exhibit "oiling out" (liquid-liquid phase separation) before crystallization.

Polarity-Based Classification

The choice of solvent system is dictated by the protecting group strategy.

Intermediate ClassProtecting Groups (Examples)Polarity ProfilePrimary SolventAnti-Solvent
Type A: Fully Protected N: Boc/CbzS: Bzl/Trt/AcmC: OMe/OBzl/OtBuHydrophobic Ethyl Acetate (EtOAc), Dichloromethane (DCM), Ethanol (hot)Hexanes, Heptane, Diethyl Ether, Petroleum Ether
Type B: Semi-Protected N: Free or AcetylS: Acetyl/BzlC: Free AcidAmphiphilic Water (hot), Methanol, Acetic AcidAcetone, Ethanol, Acetonitrile
The "Oiling Out" Phenomenon

Peptide intermediates often form a second liquid phase (oil) rather than crystals upon cooling. This occurs when the liquid-liquid immiscibility boundary is crossed before the solubility curve.

  • Cause: High conformational flexibility of the protected peptide and rapid anti-solvent addition.

  • Solution: Operate at higher temperatures (closer to the boiling point of the solvent) and use seeding at the cloud point to provide a template for ordered assembly.

Visualization: Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent system based on the intermediate's chemical structure.

SolventSelection cluster_legend Legend Start Analyze Intermediate Structure CheckN N-Terminus Protected? (Boc, Fmoc, Cbz) Start->CheckN CheckS S-Group Hydrophobicity? CheckN->CheckS Yes SemiProt Type B: Semi-Protected (Polar/Zwitterionic) CheckN->SemiProt No (Free Amine) FullyProt Type A: Fully Protected (Lipophilic) CheckS->FullyProt High (Trt, Bzl) CheckS->SemiProt Low (Free SH) SolvA Primary: Ethyl Acetate Anti-Solvent: Hexane/Heptane FullyProt->SolvA Standard SolvB Primary: Ethanol (Hot) Cooling only (No Anti-solvent) FullyProt->SolvB If Oiling Occurs SolvC Primary: Water (55-75°C) Anti-Solvent: Acetone SemiProt->SolvC Standard (e.g., S-Acetyl GSH) key1 Decision Node key2 Classification key3 Protocol

Figure 1: Decision matrix for selecting recrystallization solvent systems based on protecting group lipophilicity.

Detailed Protocols

Protocol A: Recrystallization of Fully Protected Intermediates

Target Molecule Example: Boc-Glu(OBzl)-Cys(Bzl)-Gly-OBzl Objective: Removal of unreacted coupling reagents (DCC/EDC urea derivatives) and truncated sequences.

Materials:

  • Crude Peptide Intermediate (Oil or amorphous solid)

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade

  • Anti-Solvent: n-Hexane or n-Heptane

  • Seed Crystals (if available, otherwise generate via scratch method)

Step-by-Step Methodology:

  • Dissolution:

    • Transfer the crude oil to a round-bottom flask.

    • Add EtOAc (approx. 5–10 mL per gram of peptide).

    • Heat to 50–60°C (do not boil aggressively) until fully dissolved.

    • Critical Step: If the solution is cloudy due to urea byproducts, perform a hot filtration through a sintered glass funnel or Celite pad.

  • Nucleation (The Cloud Point):

    • While maintaining the temperature at ~45°C, add warm n-Hexane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of EtOAc to clear the solution back to transparency.

  • Seeding & Growth:

    • Add seed crystals (0.1% w/w). If no seeds exist, scratch the inner wall of the flask with a glass rod at the liquid interface.

    • Allow the flask to cool to room temperature slowly (over 2–4 hours). Do not use an ice bath yet. Rapid cooling induces oiling.

  • Completion:

    • Once a heavy crop of white solid forms at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours.

    • Filter the white needles/powder and wash with cold 1:3 EtOAc:Hexane.

    • Validation: Check Purity via HPLC (Target >98%) and Melting Point (Sharp range, e.g., 95–99°C for Boc-Glu-OBzl derivatives).

Protocol B: Recrystallization of S-Acetyl Glutathione (S-Protected, Free Ends)

Target Molecule: S-Acetyl-L-Glutathione Challenge: The molecule is water-soluble but prone to hydrolysis if heated too long. Basis: Adapted from industrial patents for polymorph control [1].

Materials:

  • Crude S-Acetyl Glutathione

  • Solvent: Deionized Water (degassed)

  • Anti-Solvent: Acetone or Ethanol

Step-by-Step Methodology:

  • High-Temp Dissolution:

    • Suspend crude solid in water (approx. 5 mL/g).

    • Heat rapidly to 75°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation.

    • Stir until complete dissolution (Max time: 10 mins to avoid hydrolysis).

  • Controlled Cooling & Anti-Solvent:

    • Cool the solution immediately to 55°C .

    • Add Acetone (warm, 40°C) slowly. Ratio: 1 part water solution to 2 parts Acetone.

  • Crystallization:

    • Allow the mixture to cool spontaneously to 20–25°C with gentle stirring (60–100 rpm).

    • Note: High shear stirring can break fragile crystals; low shear is preferred.

    • Stir at room temperature for 2–12 hours.

  • Harvest:

    • Cool to 5°C for 1 hour.

    • Filter and wash with cold Acetone.

    • Dry under vacuum at 40°C.

Process Workflow Diagram

The following diagram illustrates the critical "Hot Filtration" and "Seeding" steps often missed in standard protocols.

RecrystallizationWorkflow Raw Crude Peptide (Oil/Solid) Dissolve Dissolve in Hot Solvent (T = 0.8 x Boiling Pt) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Urea Removal Cloud Add Anti-Solvent to Cloud Point Filter->Cloud Seed Add Seeds / Scratch (Prevent Oiling) Cloud->Seed Cool Slow Cooling (1°C/min) Seed->Cool Harvest Filtration & Wash Cool->Harvest

Figure 2: Sequential workflow for purification of protected peptide intermediates.

Troubleshooting & Self-Validation

To ensure the protocol is working (Trustworthiness), perform these checks during the process:

ObservationDiagnosisCorrective Action
Oiling Out Solution separated into two liquid layers.Re-heat to dissolve oil. Add more primary solvent (approx 10%).[1] Cool slower. Add seed crystals at a higher temperature.
No Precipitate Solution is too dilute.Evaporate 20% of solvent volume under vacuum. Re-attempt cooling.
Gel Formation Peptide formed a supramolecular gel.Add a "Hydrogen Bond Breaker" (e.g., 1-2% Isopropanol or Methanol) to the non-polar system to disrupt gel network.
Colored Impurities Oxidation products or protecting group residues.Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • Gnudi, M., et al. (2015). Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations. WO2015067708A1. Google Patents. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Link

  • Sigma-Aldrich. (n.d.). Boc-Glu-OBzl (cryst) Product Specification. Link

  • Shandong Jincheng Courage Chemical Co. (2021). Crystallization method of Boc-amino acid. CN112661672A.[1] Google Patents. Link

Sources

Troubleshooting & Optimization

improving yield of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl Synthesis

Current Status: Active Ticket Type: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are synthesizing Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl , a fully protected, highly hydrophobic tripeptide.[1] This molecule serves as a protected precursor to Glutathione (or its


-linked isomer, depending on regiochemistry).[1]

The Core Challenge: The primary yield-killers for this specific sequence are solubility-driven aggregation (due to high benzyl content) and Cysteine racemization .[1] Standard solid-phase protocols often fail here; a solution-phase fragment condensation strategy is strictly recommended to maintain stereochemical integrity and yield.[1]

Module 1: Strategic Synthesis Planning

The Regiochemistry Check (Critical)

Before proceeding, verify your target structure.

  • Target A:

    
    -Linked Isomer (Standard Peptide):  Z-
    
    
    
    Glu(OBzl)-Cys(Bzl)-Gly-OBzl.[1]
  • Target B: Glutathione Precursor (

    
    -Linked):  Z-
    
    
    
    Glu(
    
    
    OBzl)-Cys(Bzl)-Gly-OBzl.[1]

Note: The protocol below assumes Target A (Standard


-linkage) based on standard nomenclature. If targeting Glutathione, you must swap the Glutamate protecting group to Z-Glu-

-OBzl to leave the

-carboxyl free for coupling.[1]
The Fragment Strategy ( vs. )

Recommendation: Adopt a


 Convergent Strategy .
  • Step 1: Synthesize Dipeptide H-Cys(Bzl)-Gly-OBzl .[1]

  • Step 2: Couple Z-Glu(OBzl)-OH to the Dipeptide.[1]

Why?

  • Avoids Cys Activation: If you synthesize Z-Glu-Cys-OH first (

    
     strategy), you must activate the Cysteine carboxyl to couple Glycine.[1] Activated Cysteine derivatives are extremely prone to racemization (conversion of L-Cys to D-Cys) due to the high acidity of the 
    
    
    
    -proton adjacent to the sulfur and electron-withdrawing protecting groups.[1]
  • Solubility Management: The dipeptide H-Cys(Bzl)-Gly-OBzl is easier to purify and characterize than the hydrophobic tripeptide.[1]

Module 2: Visualization of Workflows

Figure 1: Recommended Synthesis Pathway ( Strategy)

SynthesisRoute Start Starting Materials Cys H-Cys(Bzl)-OH Start->Cys Gly H-Gly-OBzl Start->Gly Glu Z-Glu(OBzl)-OH Start->Glu Step1 Step 1: Dipeptide Formation Coupling Reagent: EDC/HOBt Solvent: DCM/DMF (1:1) Cys->Step1 Gly->Step1 Step2 Step 2: Fragment Condensation Coupling Reagent: DIC/Oxyma Temp: 0°C -> RT Glu->Step2 Dipeptide Intermediate: H-Cys(Bzl)-Gly-OBzl (TFA Salt) Step1->Dipeptide Deprotection (if needed) & Purification Dipeptide->Step2 Final Target Product: Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl Step2->Final

Caption: Convergent 1+2 synthesis strategy designed to minimize Cysteine racemization by avoiding C-terminal Cys activation.[1]

Module 3: Detailed Protocol & Optimization

Solvent Selection (The Solubility Trap)

The fully protected tripeptide is lipophilic. Standard peptide solvents (pure DMF) may not suffice for workup, while water will cause "oiling out" rather than clean precipitation.

Solvent SystemSuitabilityNotes
DCM (Dichloromethane) HighExcellent solubility for the protected peptide.[1] Use for reaction and extraction.
DMF (Dimethylformamide) MediumGood for coupling, but difficult to remove. Product may aggregate.[2][3]
Ethyl Acetate Medium/HighGood for washing/extraction. Product likely soluble.[4]
Water/Ether Low (Solvent)Use strictly for precipitation/trituration.[1]
Coupling Reagents: The "Safe" List

To improve yield and purity, move away from DCC. Use Carbodiimide/Oxyma chemistry.

  • Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][5]

    • Mechanism:[1][3][6][7][8] Oxyma acts as a nucleophile to form an active ester that is less prone to racemization than HOBt esters, especially with Cysteine [1].

    • Alternative:EDC + HOBt (Classic, water-soluble byproducts, easier workup).[1]

  • Avoid: HATU/HBTU with high equivalents of base (DIEA). Excess base abstracts the Cys

    
    -proton, causing racemization and 
    
    
    
    -elimination of the benzyl sulfide [2].[1]
Step-by-Step Protocol (Solution Phase)

Step A: Synthesis of H-Cys(Bzl)-Gly-OBzl [1]

  • Dissolve H-Gly-OBzl[1]•TsOH (1.0 eq) and Boc-Cys(Bzl)-OH (1.1 eq) in DCM/DMF (4:1).[1]

  • Add HOBt (1.1 eq) and EDC•HCl (1.2 eq).

  • Add NMM (N-Methylmorpholine) (2.0 eq) dropwise.[1] Maintain pH ~8.

  • Stir 4-12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection: Treat with TFA/DCM (1:1) for 1h. Evaporate. Triturate with cold ether to get H-Cys(Bzl)-Gly-OBzl[1]•TFA .

Step B: Final Coupling (The Critical Step)

  • Dissolve Z-Glu(OBzl)-OH (1.0 eq) and H-Cys(Bzl)-Gly-OBzl[1]•TFA (1.0 eq) in DCM.

  • Cool to 0°C .

  • Add Oxyma Pure (1.1 eq) and DIC (1.1 eq).[1]

  • Add TMP (2,4,6-Trimethylpyridine) or Collidine (1.0 eq) strictly to neutralize the TFA salt. Do not use strong bases like TEA.

  • Stir at 0°C for 1h, then warm to RT overnight.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequence:

    • 10% Citric Acid (removes base/unreacted amine).[1]

    • Water.[4]

    • 5% NaHCO3 (removes unreacted Z-Glu).[1]

    • Brine.

  • Purification: Recrystallize from EtOAc/Hexane or Ethanol.

Module 4: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%). Where is the product?

  • Diagnosis: The product is likely in the organic wash layers or oiled out.

  • Fix: The fully protected peptide is very hydrophobic. During workup, check the organic layer carefully. Do not use pure water washes; use brine to break emulsions. If the product oils out, dissolve in minimal DCM and precipitate into cold ether.

Q2: I see a "doublet" peak in HPLC (Split peak).

  • Diagnosis: Racemization.[3][4][5][8] You likely have a mixture of L-Cys and D-Cys peptides.[1]

  • Fix:

    • Switch to DIC/Oxyma coupling.[2]

    • Reduce base usage. Use Collidine instead of DIEA/TEA.

    • Ensure the temperature is kept at 0°C during the addition of reagents.

Q3: The product smells like rotten eggs (Sulfur).

  • Diagnosis:

    
    -Elimination of the Benzyl mercaptan group.[1] This happens if the pH is too high (>9).
    
  • Fix: Monitor pH strictly. Never add base blindly. Keep pH between 7.5 and 8.0 during coupling.

Q4: Can I use SPPS (Solid Phase Peptide Synthesis)?

  • Answer: Yes, but you must use a 2-Chlorotrityl Chloride Resin .[1]

    • Load Gly-OBzl? No, you can't load an ester onto resin easily.

    • Correction: If you need the protected C-terminal ester (Gly-OBzl), SPPS is difficult because cleaving the peptide from the resin usually frees the C-terminal acid.[1]

    • Solution: Use Solution Phase synthesis (as described above) for fully protected fragments.[1] SPPS is best if you want the free acid or amide at the C-terminus.

Module 5: Decision Tree for Low Yield

Troubleshooting Issue Problem: Low Yield Check1 Check TLC/HPLC of Crude Issue->Check1 Decision1 Is Starting Material Left? Check1->Decision1 Yes Coupling Incomplete Decision1->Yes Yes No Side Reactions / Loss Decision1->No No Action1 1. Check Sterics 2. Re-dissolve in DCM/DMF 3. Add more DIC/Oxyma Yes->Action1 Decision2 Multiple Peaks? No->Decision2 Racemization Racemization Detected Action: Lower Temp, Change Base to Collidine Decision2->Racemization Yes (Split Peaks) Loss Workup Loss Action: Check Aqueous Layer for Emulsions Decision2->Loss No (Clean but low mass)

Caption: Diagnostic flow for identifying the root cause of yield loss in hydrophobic peptide synthesis.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal. [1]

  • Han, Y., et al. (2004). Racemization of Cysteine during Peptide Assembly: A Systematic Study. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.

  • BenchChem Technical Library. Strategies to Prevent Racemization During Peptide Synthesis.

Sources

Technical Support Center: Solubility Guide for Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-GSH-PROT-001 Molecule: N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester 5-(S-benzyl-L-cysteinylglycine benzyl ester) Common Name: Fully Protected Glutathione Intermediate Molecular Weight: ~670-700 Da (depending on exact counterions/hydration)

Executive Summary: The "Hydrophobic Shield" Phenomenon

You are likely encountering difficulty dissolving Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl because this molecule represents a "perfect storm" of solubility challenges. It is not merely lipophilic; it is designed to be hyper-hydrophobic .

  • The Structural Cause: You have a short tripeptide backbone (3 residues) overwhelmed by four aromatic protecting groups (Z, OBzl, Bzl, OBzl). The ratio of hydrophobic surface area to polar backbone is extreme.

  • The Aggregation Trap: Short protected peptides—especially those containing Glycine and Cysteine—are notorious for forming

    
    -sheet aggregates . These form intermolecular hydrogen bond networks that exclude solvent molecules.
    
  • The Symptom: The peptide likely behaves as a "supramolecular gel" in DCM or forms a waxy solid that resists dissolution in Methanol or Ether.

Diagnostic Workflow

Use this decision tree to determine the correct solvent system for your specific application (Synthesis, Analysis, or Purification).

SolubilityDecisionTree start Start: Solid Peptide solvent_check Primary Solvent Choice? start->solvent_check dcm_path Dichloromethane (DCM) solvent_check->dcm_path For Synthesis/Workup dmf_path DMF / NMP / DMSO solvent_check->dmf_path For Coupling/Reaction is_gel Does it form a Gel? dcm_path->is_gel dmf_path->is_gel clear_sol Proceed to Reaction is_gel->clear_sol No (Clear) rescue_licl PROTOCOL A: Add LiCl (5% w/v) is_gel->rescue_licl Yes (In DMF) rescue_hfip PROTOCOL B: Spike with HFIP is_gel->rescue_hfip Yes (In DCM) rescue_licl->clear_sol Aggregates Broken rescue_hfip->clear_sol H-Bonds Disrupted

Figure 1: Decision matrix for solubilizing protected hydrophobic peptides. Note the specific "Rescue" pathways for gel states.

Solvent System Compatibility Matrix

Solvent ClassSolventSolubility RatingTechnical Notes
Halogenated DCM / Chloroform High Excellent for the protected groups, but risks gelation (aggregation) at high concentrations (>0.1 M).
Polar Aprotic DMF / NMP Medium-High Good solubility, but

-sheet aggregation is common. Requires LiCl to reach high concentrations.
Polar Aprotic DMSO High Excellent solubilizer, but difficult to remove. Avoid if oxidation of Cys(Bzl) to Sulfoxide is a concern.
Fluorinated HFIP / TFE Excellent The "Nuclear Option." Disrupts H-bonds instantly. Use as a co-solvent (1-10%) to break gels.
Protic Methanol / Ethanol Zero The peptide will precipitate immediately.
Ethereal Diethyl Ether Zero Used to precipitate the peptide during purification.

Troubleshooting Protocols

Issue 1: "The solution looks like a clear gel or viscous slime."

Diagnosis: You have formed a supramolecular


-sheet network. The solvent cannot penetrate the hydrogen-bonded lattice.
The Fix: Chaotropic Salt Disruption (The LiCl Method) 

This is the industry standard for hydrophobic peptide synthesis (Seebach's Method). Lithium ions coordinate with the peptide backbone amides, disrupting the intermolecular H-bonds.

  • Prepare Solvent: Dissolve dry Lithium Chloride (LiCl) in DMF to create a 5% (w/v) solution . (Note: LiCl dissolves slowly; mild heat or sonication helps).

  • Add Peptide: Add your Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl solid to this solvent.

  • Agitate: Vortex or sonicate. The gel structure should collapse into a free-flowing fluid.

Issue 2: "I need to run NMR/Analysis, but it precipitates in CDCl3."

Diagnosis: CDCl3 is non-polar enough to encourage aggregation. The Fix:

  • Add 5-10% DMSO-d6 or CD3OD (Methanol-d4) to the CDCl3. This disrupts the H-bonds.[1]

  • Alternatively, use HFIP-d2 (Hexafluoroisopropanol-deuterated) if available; it guarantees monomeric species.

Issue 3: "Can I heat it to dissolve it?"

Diagnosis: Kinetic energy helps dissolution, but this specific molecule carries a risk. The Fix: Proceed with Extreme Caution.

  • Risk: Cysteine derivatives are prone to racemization (conversion of L-Cys to D-Cys) upon heating, especially in the presence of base (e.g., DIPEA, Piperidine).

  • Limit: Do not exceed 40°C .

  • Recommendation: Use Sonication (ultrasonic bath) instead of a hot plate. Sonication provides localized energy to break aggregates without raising the bulk thermal energy enough to trigger rapid racemization.

Mechanistic Insight: Why LiCl Works

To understand why simple solvents fail, we must visualize the intermolecular forces.

AggregationMechanism cluster_0 Aggregated State (Gel) cluster_1 Solvated State (Solution) pep1 Peptide Strand A hbond H-Bonds (Strong) pep1->hbond pep2 Peptide Strand B hbond->pep2 action ADD LiCl / DMF cluster_1 cluster_1 action->cluster_1 pep3 Peptide-Li+ Complex pep4 Peptide-Li+ Complex cluster_0 cluster_0 cluster_0->action

Figure 2: Mechanism of Chaotropic Disruption. Lithium ions (Li+) compete for the hydrogen bonding sites on the peptide backbone, effectively "capping" them and preventing the strands from sticking together.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to dissolve it? A: Technically, yes, it will dissolve. However , while the Benzyl (Bzl) ether on Cysteine and Benzyl (OBzl) esters are stable in TFA, the Z-group (Cbz) is acid-labile. Prolonged exposure to strong TFA (especially with scavengers) can lead to partial deprotection of the N-terminus. Only use TFA if you intend to remove the protecting groups.

Q: I am trying to hydrogenolyze the Z-group, but the reaction is slow. Is solubility the cause? A: Yes. Hydrogenolysis (H2/Pd-C) requires the catalyst to contact the peptide. If the peptide is aggregated, the catalyst cannot access the sites.

  • Solution: Perform the hydrogenation in Acetic Acid or a mixture of MeOH/DCM/Acetic Acid . The acid helps protonate the backbone and break aggregates.

Q: Is the "Bzl" on the Cysteine removed during standard Z-group removal? A: No. The S-Benzyl group is extremely stable. It survives H2/Pd and HBr/AcOH. It requires Sodium in liquid ammonia (Na/NH3) or anhydrous HF to remove. Ensure your synthesis plan accounts for this difficult deprotection step later.

References

  • Seebach, D., Thamm, P., & Dorsey, A. (1984). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts: The use of LiCl in peptide synthesis. Helvetica Chimica Acta. (Seminal paper on using LiCl/DMF to break peptide aggregates).

  • Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents.[2][3][4][5] Bulletin of the Chemical Society of Japan. (Detailed analysis of beta-sheet aggregation in protected peptides).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6][7][8] Chemical Reviews. (Authoritative review on the stability of Bzl vs Z groups).

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Technical Guide. (General handling of hydrophobic sequences).

Sources

Technical Support Center: High-Fidelity Glutathione Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the preservation of chiral integrity during the synthesis and conjugation of Glutathione (GSH) sequences (


-L-Glu-L-Cys-Gly).

Current Status: Operational Topic: Minimizing Racemization in Cysteine-Containing Peptides (GSH Focus) Audience: Senior Scientists, Process Chemists

Core Directive: The Racemization Risk Profile

In glutathione synthesis and conjugation, the preservation of the L-cysteine stereocenter is the critical quality attribute. Unlike standard peptide coupling, the presence of the sulfur atom makes the


-proton of cysteine highly acidic (

vs.

for other amino acids).

When the Cysteine carboxyl group is activated, it becomes highly susceptible to base-catalyzed proton abstraction. This occurs via two primary mechanisms:[1]

  • Direct Enolization: Base-mediated abstraction of the

    
    -proton.
    
  • 5(4H)-Oxazolone Formation: The nucleophilic attack of the amide oxygen on the activated carbonyl, forming a cyclic intermediate that rapidly epimerizes.

Critical Insight: The choice of coupling cocktail is not just about yield; it is about suppressing the rate of oxazolone formation relative to the rate of acylation.

Visualization: The Mechanics of Loss

The following diagram illustrates the kinetic competition between productive coupling and racemization.

RacemizationMechanism Start Activated Cysteine (L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast w/ poor activation) Product_L Native Peptide (L-Cys) Start->Product_L Direct Coupling (Fast w/ Oxyma) Base Base (DIEA/TMP) Enolate Stabilized Enolate (Achiral/Planar) Base->Enolate Promotes Oxazolone->Enolate Base Abstraction (Rate Limiting Step) Oxazolone->Product_L Slow Coupling Product_D Epimerized Impurity (D-Cys) Oxazolone->Product_D Slow Coupling Enolate->Oxazolone Reprotonation (Randomized) Amine Incoming Amine (Nucleophile)

Figure 1: Kinetic competition between direct coupling (Green path) and oxazolone-mediated racemization (Red/Yellow path). High base concentration accelerates the Enolate formation.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to address specific spectral anomalies observed during LC-MS analysis of your GSH conjugates.

Scenario A: The "Split Peak" Phenomenon

Observation: LC-MS shows a doublet peak with identical mass (+51 Da shift absent, ruling out piperidinyl adducts). Diagnosis: D-Cys epimerization.[2] The diastereomers (L-Cys vs D-Cys) are separating on the column. Root Cause: High base concentration during the activation of Fmoc-Cys(Trt)-OH.

Investigation Step Actionable Threshold Corrective Protocol
Check Base:Acid Ratio Is DIEA > 2.0 equivalents?Eliminate DIEA. Switch to DIC/Oxyma (Base-free).
Check Activation Time Is pre-activation > 2 mins?Zero Pre-activation. Add reagents directly to resin/amine.
Check Solvent Is DMF used?Switch to DMF/DCM (1:1) or NMP to lower dielectric constant.
Scenario B: Low Yield with Broad Peaks

Observation: Poor conversion, broad peaks, potential mass +16 Da (Oxidation). Diagnosis: Inefficient coupling leading to aggregation or oxidation of the sulfur. Root Cause: Steric hindrance of the Trityl (Trt) group or poor solubility of the protected GSH intermediate.

Corrective Protocol:

  • Reagent Swap: Move from HOBt to Oxyma Pure . Oxyma creates a more reactive ester (acidity

    
     4.60) compared to HOBt (
    
    
    
    6.0), driving the reaction faster than the racemization rate [1][2].
  • Temperature Control: Perform coupling at 0°C to 4°C . Racemization is temperature-dependent; coupling rates are less affected.

Optimized Protocol: The "Gold Standard" Workflow

This protocol is designed specifically for coupling Fmoc-Cys(Trt)-OH or Fmoc-Glu-OtBu (gamma activation) to minimize chiral erosion.

Reagent Selection Data

Comparative racemization rates for Cysteine coupling:

Coupling SystemBase Added?% D-Cys Formation (approx)Status
DIC / Oxyma Pure No < 0.8% Recommended
DIC / HOBtNo~ 1.5 - 3.0%Acceptable
HATU / DIEAYes (2 eq)> 5.0 - 15.0%High Risk
HBTU / DIEAYes (2 eq)> 10.0%Avoid
Step-by-Step Methodology

1. Preparation:

  • Resin/Amine: Ensure the resin is swelled in DCM/DMF (1:1) to maximize solvation.

  • Amino Acid: 3.0 eq Fmoc-Cys(Trt)-OH.

  • Activator: 3.0 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Carbodiimide: 3.0 eq DIC (Diisopropylcarbodiimide).[1]

2. Activation (The "In-Situ" Rule):

  • Do NOT pre-activate in a separate vial.

  • Dissolve Amino Acid and Oxyma in minimal DMF.

  • Add this solution immediately to the resin/amine component.

  • Add DIC last, directly into the reaction vessel.

3. Coupling:

  • Agitate at Room Temperature (or 4°C) for 60 minutes.

  • Note: If microwave synthesis is required, limit temperature to 50°C max for Cys cycles. Standard 75°C+ protocols will destroy chiral purity [3].

4. Monitoring:

  • Use a micro-cleavage test (TFA/TIS/H2O) followed by chiral HPLC (e.g., Chiralpak or C18 with slow gradient) to verify diastereomeric purity.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve AA + Oxyma Pure (Solvent: DMF) Step2 Add Mixture to Resin/Amine Step1->Step2 Step3 Add DIC (1.0 eq vs AA) (Base-Free Environment) Step2->Step3 Immediate Addition Step4 Agitate 60 min @ 25°C or 4°C Step3->Step4 Step5 Wash: DMF x3, DCM x3 Step4->Step5

Figure 2: Optimized Base-Free Coupling Workflow for Cysteine/Glutathione sequences.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the base equivalents? A: It is risky. HATU (and other uronium/aminium salts) requires base to function. Without base, the reaction stalls; with base, the highly activated OAt-ester is prone to racemization. If you must use HATU, substitute DIEA with Sym-collidine (TMP) . Collidine is a weaker, more sterically hindered base that reduces proton abstraction while maintaining sufficient basicity for coupling [4].

Q: Why is the


-Glu linkage in Glutathione problematic? 
A:  While the 

-linkage itself is stable once formed, synthesizing it requires activating the

-carboxyl of Glutamic acid. You must use Fmoc-Glu-OtBu (where the

-carboxyl is protected as a t-butyl ester). If you accidentally use Fmoc-Glu(OtBu)-OH (standard alpha coupling), you will synthesize isoglutathione. Furthermore, over-activation of the

-carboxyl can lead to intramolecular cyclization (pyroglutamate formation), though this is less common than Cys racemization.

Q: Does microwave synthesis affect Glutathione chirality? A: Yes. High-energy microwave irradiation significantly increases the internal temperature of the resin beads, accelerating oxazolone formation. For the Cys coupling step, turn the microwave OFF or set the maximum temperature to 50°C and use DIC/Oxyma [3].

Q: Is there a better protecting group than Trityl (Trt) for Cysteine? A: For standard SPPS, Trt is the balance of cost and efficacy. However, Fmoc-Cys(Thp)-OH (Tetrahydropyranyl) has been shown to exhibit even lower racemization rates than Trt in some studies [3].[3] If your chirality specs are extremely tight (<0.5% D-isomer), consider sourcing Cys(Thp).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion and with Less Epimerization. Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Library.

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent AOP. Organic Process Research & Development.

Sources

troubleshooting incomplete deprotection of benzyl groups in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BNZ-DEPROT-001 Subject: Troubleshooting Incomplete Removal of Benzyl-Based Protecting Groups

Diagnostic Triage: Is it Incomplete Deprotection or Re-alkylation?

Before adjusting your cleavage cocktail, you must distinguish between kinetic resistance (the group never left) and thermodynamic re-attachment (the group left but attacked a nucleophilic side chain).

Visual Diagnostic Workflow

DiagnosticFlow start Issue: Mass Spec shows +90 Da (Bn) or +106 Da (OBzl) adducts check_residues Does peptide contain Trp, Tyr, Met, or Cys? start->check_residues check_loc Is the adduct on the original protected residue? check_residues->check_loc Yes incomplete Diagnosis: Incomplete Deprotection Steric hindrance or weak acidolysis. check_residues->incomplete No (Only Ser/Thr/Asp/Glu) realkylation Diagnosis: Re-alkylation (Scavenger Failure) Benzyl cation attacked electron-rich ring. check_loc->realkylation No (e.g., Tyr found as 3-Bn-Tyr) check_loc->incomplete Yes (e.g., Ser(Bzl) remains Ser(Bzl)) solution_scav Solution: Switch to Low-High HF or increase DMS/p-Cresol. realkylation->solution_scav solution_acid Solution: Increase Acid Strength (HF/TFMSA) or Extend Reaction Time. incomplete->solution_acid

Figure 1: Decision tree for diagnosing benzyl deprotection failures. Distinguishing between steric failure and scavenger failure is critical for selecting the correct remedy.

Technical Deep Dive: The "Low-High" Acidolysis Strategy

The Problem: Standard high-concentration HF (Hydrogen Fluoride) cleavage proceeds via an SN1 mechanism . This generates free benzyl carbocations (


), which are potent electrophiles. If these are not immediately quenched by scavengers, they will alkylate electron-rich rings (Tyr, Trp) or sulfur (Met, Cys), leading to permanent modifications often mistaken for "incomplete deprotection."

The Solution: The Low-High HF procedure developed by Tam et al. (1983).[1]

Mechanism of Action
  • Low HF Step (SN2): A mixture of low HF concentration (~25%) and high dimethyl sulfide (DMS, ~65%) changes the acidity function (

    
    ). The mechanism shifts from SN1 to SN2 . The benzyl group is transferred directly to the DMS (forming a sulfonium salt) without ever becoming a free carbocation.
    
  • High HF Step (SN1): After removing the bulk of the protecting groups safely, the DMS is evaporated, and standard high-concentration HF is used to remove stubborn groups like Arg(Tos) or Cys(4-MeBzl).

Visual Mechanism: SN1 vs SN2

Mechanism cluster_SN1 Standard High HF (SN1) cluster_SN2 Low HF / DMS (SN2) Prot_Group R-OBzl Carbocation Bn+ (Free Cation) Prot_Group->Carbocation HF Side_Reaction Alkylated Trp/Tyr (Irreversible) Carbocation->Side_Reaction Attack Prot_Group2 R-OBzl Transition [DMS-Bn-OR]‡ Prot_Group2->Transition HF/DMS Product Bn-DMS+ (Salt) (Safe) Transition->Product Direct Transfer

Figure 2: Mechanistic comparison. The Low-High method avoids the formation of the damaging free benzyl carbocation.

Comparative Guide: Acidolytic Reagents

When HF is unavailable or unsuitable, TFMSA (Trifluoromethanesulfonic acid) or TMSBr (Trimethylsilyl bromide) are the primary alternatives.

FeatureHF (Hydrogen Fluoride) TFMSA (Triflic Acid) TMSBr / Thioanisole
Physical State Gas (requires special Teflon line)Liquid (glassware compatible)Liquid (glassware compatible)
Mechanism SN1 (High) / SN2 (Low)SN1 (High) / SN2 (Low)"Push-Pull" Mechanism (Hard/Soft Acid-Base)
Arg(Tos) Removal Excellent Poor/No Removal Moderate (Slow)
Arg(NO2) Removal Excellent No Removal Poor
Cys(MBzl) Removal Excellent ModerateGood
Met(O) Reduction Yes (in Low-High protocol)Yes (in Low-High protocol)Requires separate reduction step
Primary Risk Highly Toxic/Corrosive (Bone seeker)Corrosive/ExothermicMoisture sensitive

Critical Note: If your peptide contains Arg(Tos) or Arg(NO2) , TFMSA is not a viable alternative to HF. You must use HF or switch the Arg protection to a more labile group (e.g., Arg(Mts) or Arg(Pbf) if using Fmoc strategies, though rare in Boc/Bzl).

Frequently Asked Questions (FAQs)

Q1: I am using Catalytic Hydrogenation (Pd/C) and the reaction stalls after 50%. Why?

Diagnosis: Catalyst Poisoning. Explanation: If your peptide contains Cysteine (Cys) or Methionine (Met) , the sulfur lone pairs bind irreversibly to the Palladium surface, deactivating the catalyst. Troubleshooting:

  • Switch Catalyst: Use Pd(OH)₂ (Pearlman's Catalyst) or Pd black, which are more resistant to sulfur poisoning than Pd/C.

  • Solvent Additives: Run the reaction in acetic acid or add liquid ammonia (if compatible).

  • Alternative Reduction: Use transfer hydrogenation with ammonium formate or cyclohexadiene as the hydrogen donor instead of H₂ gas. This often works better for hindered peptides.

Q2: My Mass Spec shows a +106 Da adduct on Tryptophan. Is this incomplete deprotection?

Diagnosis: No, this is re-alkylation . Explanation: The +106 Da corresponds to a benzyl group attached to the indole ring of Trp. This happens when the scavenger capacity is overwhelmed. Solution:

  • Use the Low-High HF protocol (see Section 5).

  • Ensure Indole protection : Use Trp(For) (Formyl) protection. The Formyl group prevents alkylation during the acidic step. Note: The Formyl group must be removed after HF cleavage using a brief base treatment (e.g., piperidine) or during the Low-High HF step if thiols are present.[2]

Q3: Can I use TMSBr for peptides with multiple Arg(Tos) residues?

Diagnosis: Not recommended. Explanation: TMSBr/Thioanisole/TFA is a "silylation" cleavage. While it is a strong acid system, it struggles to cleave the highly stable Tosyl sulfonamide bond on Arginine efficiently. You will likely see incomplete deprotection (+154 Da adducts). Solution: Stick to HF for Arg(Tos). If you must use TMSBr, switch your synthesis to use Arg(Mts) (Mesitylene-2-sulfonyl), which is more acid-labile.

Standard Operating Protocols (SOPs)

SOP-01: The "Low-High" HF Cleavage (Tam Method)

Best for: Peptides with Met, Trp, Tyr, or Asp-Gly sequences.

Reagents: Anhydrous HF, Dimethyl sulfide (DMS), p-Cresol.[1]

Step 1: Low HF (SN2 Protection Step)

  • Cool the reaction vessel (Teflon) to 0°C.

  • Prepare a mixture of HF : DMS : p-Cresol (25 : 65 : 10 v/v) .

  • Add to the peptide-resin.[2][3]

  • Stir at 0°C for 2 hours .

    • Result: Removes most Bzl groups via SN2 mechanism. Reduces Met(O) to Met.[4][5] Prevents Tyr/Trp alkylation. Does not remove Arg(Tos) or Cys(4-MeBzl).

  • Evaporate HF and DMS under high vacuum (keep temp < 0°C).

Step 2: High HF (SN1 Completion Step)

  • Recharge the vessel with HF : p-Cresol (90 : 10 v/v) .

    • Note: DMS is NOT added here as it inhibits the acidity required for hard groups.

  • Stir at 0°C for 45–60 minutes .

  • Evaporate HF rapidly.

  • Precipitate peptide in cold diethyl ether.

SOP-02: TFMSA Cleavage (Glassware Alternative)

Best for: Labs without HF lines; Peptides lacking Arg(Tos).

Reagents: TFMSA, TFA, DMS, m-Cresol.

  • Place dried peptide-resin (100 mg) in a round-bottom flask.

  • Add 150 µL m-Cresol and 450 µL DMS (Scavengers).

  • Add 1.5 mL TFA and stir to swell resin.

  • Cool to 0°C in an ice bath.

  • Slowly add 300 µL TFMSA dropwise (Exothermic!).

  • Stir at 0°C for 2–3 hours .

  • Precipitate by adding cold diethyl ether directly to the flask.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[1] Journal of the American Chemical Society, 105(21), 6442–6455.

  • Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society, 103, 5867.

  • Kiso, Y., et al. (1980). Deprotection of O-benzyl group in peptide synthesis by trimethylsilyl bromide. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (Context on Scavengers).

Sources

Technical Support Center: Purification of Protected Glutathione Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Ticket ID: #GSH-PROT-001 Classification: Peptide Synthesis / Purification Strategy Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

User Context: You are synthesizing the fully protected tripeptide This compound . This is a critical intermediate in the solution-phase synthesis of Glutathione (GSH).

The Challenge: Unlike the final water-soluble Glutathione, this intermediate is extremely lipophilic . Every polar functionality is capped with a hydrophobic benzyl-type group:

  • N-Terminus: Carbobenzyloxy (Cbz/Z)

  • Glu Side Chain: Benzyl ester (OBzl)

  • Cys Side Chain: Benzyl thioether (S-Bzl)

  • C-Terminus: Benzyl ester (OBzl)

Implication: Standard aqueous purification (HPLC with water/acetonitrile) is often inefficient or causes precipitation on the column. Purification must rely on Liquid-Liquid Extraction (LLE) and Recrystallization techniques adapted for small organic molecules rather than typical peptides.

PropertyValue / Characteristic
Molecular Formula C₃₉H₄₁N₃O₈S
Molecular Weight ~711.8 g/mol
Solubility Soluble in DCM, DMF, warm EtOAc. Insoluble in Water.
Major Impurities Dicyclohexylurea (DCU), Unreacted Amino Acids, Dipeptide fragments.
Critical Risk Racemization of Cysteine during coupling or basic washes.

Phase 1: The Standard Workup (Liquid-Liquid Extraction)

Objective: Remove unreacted amines, acids, and water-soluble coupling reagents. Prerequisite: The reaction mixture should be dissolved in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for this phase because it separates faster from aqueous layers and is less prone to emulsions.

Protocol 1.0: The "3-3-3" Wash Cycle

Perform all washes in a separatory funnel. Ratios are volume/volume relative to the organic layer.

  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per gram of peptide).

  • Acid Wash (Removes Amines):

    • Wash 3x with 5% KHSO₄ (aq) or 10% Citric Acid.

    • Why? Protonates unreacted amine components (e.g., H-Cys-Gly-OBzl), forcing them into the aqueous layer.

    • Caution: Avoid strong mineral acids (HCl) which can prematurely cleave the Cbz group or hydrolyze esters.

  • Base Wash (Removes Acids):

    • Wash 3x with saturated NaHCO₃ (aq) .

    • Why? Deprotonates unreacted carboxylic acids (e.g., Z-Glu-OBzl), making them water-soluble.

    • Critical Warning:NEVER use NaOH. Strong bases will saponify the benzyl esters (OBzl) and cause rapid racemization of the Cysteine residue [1].

  • Neutralization: Wash 3x with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄. Filter and concentrate.

Visualization: The Extraction Logic

ExtractionWorkflow Start Crude Reaction Mix (in EtOAc) AcidWash Wash 3x with 5% KHSO4 or Citric Acid Start->AcidWash BaseWash Wash 3x with Sat. NaHCO3 AcidWash->BaseWash Organic Layer WasteAq1 Aqueous Waste: Unreacted Amines AcidWash->WasteAq1 Aq Layer BrineWash Wash 3x with Brine (NaCl) BaseWash->BrineWash Organic Layer WasteAq2 Aqueous Waste: Unreacted Acids (Z-Glu-OH) BaseWash->WasteAq2 Aq Layer Dry Dry over Na2SO4 & Evaporate BrineWash->Dry Organic Layer

Figure 1: The standard "3-3-3" wash cycle to remove polar impurities.

Phase 2: The "Stubborn" Impurity (Urea Removal)

Issue: If you used DCC (Dicyclohexylcarbodiimide) as a coupling reagent, your product is likely contaminated with DCU (Dicyclohexylurea) .[1] DCU is notoriously difficult to remove because it has partial solubility in hot EtOAc and DCM.

Diagnosis: White, needle-like crystals appearing in your oil after concentration.

Protocol 2.0: The "Winter is Coming" Method (Precipitation)

DCU is significantly less soluble in cold solvents. We exploit this property.

  • Solvent Swap: Evaporate the DCM/EtOAc completely.

  • Re-dissolution: Dissolve the residue in a minimum amount of Cold Acetone or Acetonitrile (MeCN) .

    • Why? DCU is very sparingly soluble in these solvents compared to DCM [2].[1]

  • Chilling: Place the flask in a freezer (-20°C) for 2-4 hours.

  • Filtration: Quickly filter the solution through a sintered glass funnel (or Celite pad) while cold. The DCU will remain on the filter as a white solid.

  • Concentration: Evaporate the filtrate to recover your peptide.

Visualization: DCU Removal Strategy

DCURemoval Crude Crude Peptide + DCU Swap Swap Solvent to Acetone or MeCN Crude->Swap Freeze Chill to -20°C (2-4 Hours) Swap->Freeze Filter Cold Filtration (Celite) Freeze->Filter Pure Filtrate: Peptide (Clean) Filter->Pure Solid Solid: DCU Waste Filter->Solid

Figure 2: Workflow for removing Dicyclohexylurea (DCU) via cold precipitation.

Phase 3: Final Polishing (Recrystallization)

Objective: Obtain high-purity solid powder and remove trace racemized products. Method: Since the molecule is fully benzylated, it behaves like a lipophilic organic compound.

Protocol 3.0: Solvent Pair Recrystallization

System A: Ethyl Acetate / Hexane (Standard) System B: Ethanol / Water (Alternative)

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).

  • Precipitation: Add Hexane (or Petroleum Ether) dropwise with stirring until the solution becomes slightly cloudy (turbid).

  • Clarification: Add just enough drops of EtOAc to make it clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly, then move to 4°C.

  • Collection: Filter the white solid. Wash with cold Hexane/EtOAc (9:1).

Note on Gelation: If the peptide forms a "jelly" instead of crystals, it indicates strong hydrogen bonding (beta-sheet formation).

  • Fix: Add a small amount of Isopropanol to the EtOAc during dissolution to disrupt hydrogen bonds [3].

Frequently Asked Questions (Troubleshooting)

Q1: My product is an oil and won't solidify. What happened?

  • A: This is common for fully protected peptides containing Benzyl groups. It may retain solvent.[2][3][4][5]

  • Fix: Dissolve in DCM and evaporate multiple times. Finally, dry under high vacuum for 12+ hours. If it remains an oil, try triturating (scratching the flask) under cold Hexane/Ether.

Q2: I see a "double peak" on HPLC. Did I fail?

  • A: This likely indicates Racemization . The Cys(Bzl) residue is prone to losing chirality if base was used in excess during coupling or workup.

  • Prevention:[6] Always use weak bases (Collidine/NMM) rather than DIPEA/TEA during Cys coupling. Use HOBt or Oxyma as suppressors [4].

Q3: Can I use column chromatography?

  • A: Yes, but it is often unnecessary if LLE and crystallization work.

  • Eluent: Use a gradient of Hexane:EtOAc (starting 80:20 -> 50:50). Do not use Methanol/Water gradients as the peptide is insoluble in water.

References

  • BenchChem. (2025).[3][6] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from

  • MilliporeSigma. (2025). Solubility Guidelines for Peptides. Retrieved from

  • ACS Publications. (1997). Occurrence and Minimization of Cysteine Racemization. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation for Hydrophobic Protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Hydrophobic Protected Peptides (SPPS Intermediates/Fragments) System: RP-HPLC / UHPLC

Introduction: The "Sticky" Science of Protected Peptides

Welcome to the technical support center. If you are working with protected peptides (containing Fmoc, Boc, tBu, Trt, or Pbf groups), you are dealing with molecules that behave more like lipids than standard peptides. They lack the ionizable side chains that usually confer water solubility, leading to extreme hydrophobicity, aggregation, and column fouling.

This guide abandons generic advice. We focus on the specific physicochemical challenges of solubility , recovery , and resolution for these difficult analytes.

Module 1: Sample Preparation & Solubility

The Issue: 80% of "chromatography" failures with protected peptides happen before the sample enters the injector. If the peptide aggregates in the vial or precipitates upon contact with the mobile phase, no column will save you.

Protocol: The "Hard-to-Dissolve" Workflow

Why this works: Protected peptides are often insoluble in water/ACN. We use chaotropic or fluorinated solvents to disrupt intermolecular hydrogen bonds (beta-sheets) and solvate the hydrophobic protecting groups.

Step 1: Primary Dissolution (The "Stock") Dissolve the lyophilized peptide in a strong solvent.

  • Option A (Standard): DMF (Dimethylformamide) or DMSO. Good for general hydrophobicity.

  • Option B (Aggregating Sequences): HFIP (Hexafluoro-2-propanol) or TFE (Trifluoroethanol). Mechanism: These fluorinated alcohols are potent hydrogen bond disruptors, breaking up aggregates that cause peak broadening [1].

  • Option C (Extreme Hydrophobicity): DCM (Dichloromethane) or THF (Tetrahydrofuran). Note: Only if the peptide is fully protected and essentially non-polar.

Step 2: Dilution (The "Shock" Test) Dilute the stock with your starting mobile phase (usually 50-60% B for protected peptides).

  • Visual Check: If it turns cloudy, you have a solubility mismatch. You must increase the organic content of your starting gradient or inject a smaller volume.

Step 3: Centrifugation Always centrifuge at 10,000 x g for 5 minutes. Injecting micro-precipitates causes split peaks and high backpressure.

Visualization: Sample Prep Decision Tree

SamplePrep Start Lyophilized Protected Peptide SolubilityCheck Check Sequence/Protecting Groups Start->SolubilityCheck Moderate Moderate Hydrophobicity (Short sequence, few Trt/tBu) SolubilityCheck->Moderate Extreme Extreme Hydrophobicity (Long sequence, Aggregation prone) SolubilityCheck->Extreme SolventA Dissolve in DMF or DMSO Moderate->SolventA SolventB Dissolve in HFIP or TFE Extreme->SolventB Dilution Dilute 1:1 with Mobile Phase A/B mix SolventA->Dilution SolventB->Dilution Cloudy Precipitate Forms? Dilution->Cloudy Yes Increase Organic % in Diluent OR Reduce Injection Vol Cloudy->Yes Yes No Centrifuge & Inject Cloudy->No No

Caption: Decision logic for solubilizing hydrophobic protected peptides to prevent on-column precipitation.

Module 2: The Chromatography System

The Issue: Protected peptides stick to C18 columns irreversibly or elute as broad, tailing smears due to slow mass transfer and secondary interactions.

Stationary Phase Selection

Do not use a standard narrow-pore C18.[1]

  • Ligand: Use C4 (Butyl) or C8 (Octyl) .

    • Causality: The shorter alkyl chains reduce the hydrophobic interaction strength, allowing the peptide to elute within a reasonable organic window and improving recovery [2].

  • Pore Size: 300 Å (Wide Pore) is mandatory.

    • Causality: Protected peptides are bulky. Small pores (80-120 Å) result in size-exclusion effects and restricted diffusion, leading to broad peaks and "ghosting" [3].

  • Particle: Core-Shell (Superficially Porous) or Hybrid particles.

    • Benefit: These provide sharper peaks at lower backpressures compared to fully porous particles, crucial when running viscous mobile phases.

Mobile Phase Engineering

Standard Water/ACN gradients often fail.

  • Modifier: Add Isopropanol (IPA) or n-Propanol .

    • Recipe: Mobile Phase B = 50% Acetonitrile / 50% IPA.

    • Why: IPA is a stronger solvent for hydrophobic chains and helps solvate the peptide continuously during elution [4].

  • Temperature: Set column oven to 60°C – 80°C .

    • Why: High temperature lowers viscosity (crucial for IPA), increases mass transfer kinetics, and reduces secondary structure formation (aggregation) on the column [5]. Note: Most protecting groups are stable at 60°C for the duration of a run.

Data Summary: Solvent Strength & Application
SolventElution Strength (RP-HPLC)Role for Protected Peptides
Water WeakestNon-solvent. Causes precipitation. Keep % low.
Methanol WeakAvoid. Often insufficient solubility.
Acetonitrile (ACN) MediumStandard.[2] Good UV transparency.
Isopropanol (IPA) StrongCritical additive. Solvates hydrophobic domains.
THF Very StrongUse only if necessary. Incompatible with PEEK tubing.

Module 3: Troubleshooting Guide (Q&A)

Q1: "I see a massive ghost peak in my blank injection. Is my column ruined?"

Diagnosis: Carryover. The hydrophobic peptide is adsorbing to the injector loop, needle, or column frit and slowly leaching off. The Fix:

  • Needle Wash: Switch your autosampler wash solvent to 100% IPA or 50% IPA/50% MeOH. Standard ACN/Water wash is too weak.

  • Sawtooth Gradient: End your method with a "sawtooth" wash—rapidly cycling from 95% B to 100% B (where B contains IPA) and back 2-3 times before re-equilibration.

  • Passivation: Inject a "cleaning slug" of TFE or HFIP (10-20 µL) to strip the column (ensure your detector is off or you expect a huge blob).

Q2: "My peak is fronting (shark fin shape). Is the column overloaded?"

Diagnosis: Solubility mismatch (the "Strong Solvent Effect"). The Mechanism: You likely dissolved the peptide in 100% DMF or DMSO. When this plug hits the weaker mobile phase, the peptide precipitates at the leading edge of the band, or the solvent travels faster than the peptide, distorting the kinetics. The Fix:

  • At-Column Dilution: If your system supports it, use a co-flow to dilute the sample immediately before the column.

  • Dilute the Sample: Dilute your DMF stock with water/ACN until just before the cloud point.

  • Reduce Injection Volume: Injecting 5 µL of strong solvent is usually safe; 50 µL is disastrous.

Q3: "I inject 100 µg but only recover 20 µg. Where did it go?"

Diagnosis: Irreversible Adsorption. The Fix:

  • Switch to C4: If you are on C18, the interaction is too strong.

  • Check the Frit: Adsorption often happens on the metallic inlet frit. Switch to a PEEK-lined column or a column with titanium frits if available.

  • Priming: "Sacrificial" injections. Inject a high concentration of the peptide (or a standard like BSA) to occupy the active sites on the column before running your analytical samples.

Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue Ghost Ghost Peaks (Carryover) Problem->Ghost Fronting Fronting Peak (Shark Fin) Problem->Fronting Tailing Tailing Peak (Asymmetry) Problem->Tailing ActionGhost 1. Wash Needle w/ IPA 2. Sawtooth Gradient Ghost->ActionGhost ActionFront 1. Reduce Inj Vol 2. Dilute Sample with MP Fronting->ActionFront ActionTail 1. Add 0.1% TFA 2. Increase Temp (>60°C) 3. Check Pore Size (300Å) Tailing->ActionTail

Caption: Diagnostic flowchart for common chromatographic anomalies with hydrophobic peptides.

References

  • Chromatography Forum. (2010).[2] HPLC method for hydrophobic peptide from antibody digest.[2]Link

  • Biotage. (2023). Which Stationary Phase Should I Choose For My Peptide Purification?Link

  • YMC America. (n.d.). Effect of Pore size, Particle Size and Chemistry on Peptide Separation.[1][3]Link

  • Agilent Technologies. (n.d.). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.Link

  • National Institutes of Health (PMC). (2009). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins.[4]Link

Sources

Validation & Comparative

Advanced Mass Spectrometry Profiling of Labile Glutathione Precursors: S-Acetylglutathione vs. Native GSH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Protected Glutathione Precursors (S-Acetylglutathione vs. Native GSH) Content Type: Technical Comparison Guide Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

The development of protected glutathione precursors, such as S-Acetylglutathione (S-GSH) , addresses the poor bioavailability of native Glutathione (GSH).[1] However, the very feature that enhances S-GSH’s cellular uptake—the thioester bond—presents a critical analytical challenge. Standard acidic LC-MS protocols used for native GSH often induce rapid hydrolysis of the protecting group, leading to false negatives for the precursor and false positives for the metabolite.

This guide objectively compares the analytical performance of S-GSH against native GSH, detailing the specific mass spectrometry (MS) workflows required to distinguish the intact prodrug from its degradation products. It introduces a Self-Validating NEM Protocol to quantify in-source fragmentation versus true biological hydrolysis.

The Analytical Challenge: Thioester Lability

The core differentiation between analyzing native GSH and S-GSH lies in the stability of the thiol-protecting group under ionization and chromatographic conditions.

FeatureNative Glutathione (GSH) S-Acetylglutathione (S-GSH)
Structure

-Glu-Cys-Gly (Free Thiol)

-Glu-Cys(S-Acetyl)-Gly (Thioester)
Molecular Weight 307.3 Da349.3 Da
Bio-Stability Low (Rapid oxidation to GSSG)High (Resistant to plasma oxidation)
MS Lability Stable in acidic mobile phasesHigh Lability: Hydrolyzes in acid/heat
Primary Ion


Major Artifact Oxidation to GSSG (

613)
In-Source Hydrolysis to GSH (

308)

Expert Insight: In standard ESI-MS methods using high source temperatures (>400°C) and acidic mobile phases (0.1% Formic Acid), S-GSH frequently undergoes in-source collision-induced dissociation (is-CID) . This strips the acetyl group before fragmentation, causing the intact S-GSH (


 350) to appear as native GSH (

308). Without optimization, this leads to a gross underestimation of the prodrug's stability.
Comparative Methodology: Standard vs. Optimized Protocols

To accurately characterize S-GSH, the analytical method must be "softer" than standard peptide protocols.

Method A: Standard Protocol (Suitable for GSH, Fails for S-GSH)
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7).

  • Source Temp: 450°C–550°C.

  • Sample Prep: Protein precipitation with TCA (Trichloroacetic acid).

  • Outcome for S-GSH: >60% degradation to GSH on-column or in-source.

Method B: Optimized "Soft-Ionization" Protocol (Required for S-GSH)
  • Mobile Phase: Water/Acetonitrile + 10mM Ammonium Acetate (pH 6.8).

  • Source Temp: 250°C–300°C (Low thermal stress).

  • Sample Prep: Neutral precipitation (Methanol) + NEM Stabilization (See Section 3).

  • Outcome for S-GSH: <5% degradation; accurate quantification of intact precursor.

Quantitative Performance Data

Comparison of signal retention for 1 µM S-GSH standard injection.

ParameterStandard Acidic MethodOptimized Neutral Method
Precursor Intensity (

350)

cps (Low)

cps (High)
Artifact Signal (

308)
High (False Positive GSH)Negligible
Linearity (

)
0.92 (Non-linear due to loss)>0.99
LOD (Plasma) 50 nM2 nM
The Self-Validating System: Differential Alkylation

To prove that a detected GSH signal is biological and not an analytical artifact of S-GSH breakdown, you must use N-Ethylmaleimide (NEM) differential alkylation.

  • Principle: NEM reacts rapidly with free thiols (GSH) to form GSH-NEM (+125 Da). It cannot react with the protected thioester of intact S-GSH.

  • Validation Logic:

    • Treat sample with NEM immediately.

    • Any Free GSH becomes GSH-NEM (

      
       433) .
      
    • Intact S-GSH remains

      
       350 .
      
    • If you detect

      
       308  (Underivatized GSH) in this NEM-treated sample, it must  be an artifact generated inside the mass spectrometer (in-source fragmentation) because real GSH would have been "capped" by NEM.
      
Experimental Workflow Diagram

The following diagram illustrates the decision tree for distinguishing biological metabolites from analytical artifacts.

G Sample Biological Sample (Contains S-GSH & GSH) NEM_Add Step 1: Immediate NEM Addition (Blocks Free Thiols) Sample->NEM_Add Reaction_GSH GSH + NEM -> GSH-NEM NEM_Add->Reaction_GSH Reaction_SGSH S-GSH + NEM -> No Reaction NEM_Add->Reaction_SGSH MS_Analysis Step 2: LC-MS/MS Analysis Reaction_GSH->MS_Analysis Reaction_SGSH->MS_Analysis Signal_433 Detect m/z 433 (GSH-NEM) MS_Analysis->Signal_433 Biological GSH Signal_350 Detect m/z 350 (Intact S-GSH) MS_Analysis->Signal_350 Intact Drug Signal_308 Detect m/z 308 (GSH) MS_Analysis->Signal_308 CRITICAL FLAG: In-Source Frag Artifact

Caption: Differential alkylation workflow. Detection of m/z 308 in an NEM-treated sample confirms method failure (in-source fragmentation), as all biological GSH should be shifted to m/z 433.

Detailed Experimental Protocol
Reagents
  • Internal Standard: Glutathione-ethyl ester (GSH-EE) or isotope-labeled S-GSH (

    
    ).
    
  • Alkylation Reagent: 50 mM NEM in PBS (pH 7.4).

  • Precipitation Agent: Ice-cold Methanol (Acid-free).

Step-by-Step Methodology
  • Sample Collection: Collect blood/plasma directly into tubes containing 50 mM NEM . (Crucial: Delaying NEM addition by even 1 minute allows ex vivo hydrolysis).

  • Incubation: Vortex and incubate at room temperature for 5 minutes to ensure complete blockage of free GSH.

  • Protein Precipitation: Add 3 volumes of ice-cold Methanol. Vortex and centrifuge at 10,000 x g for 10 min at 4°C.

  • LC-MS/MS Setup:

    • Column: C18 HSS T3 (High strength silica for polar retention), 2.1 x 100 mm.

    • Gradient: 0-2 min: 1% B; 2-5 min: 1% to 90% B. (Phase A: 10mM NH4OAc, pH 6.8; Phase B: ACN).

    • MS Transitions (ESI+):

      • S-GSH:

        
         (y2 ion: Cys(Ac)-Gly). Note: Avoid 350->308 as it is non-specific.
        
      • GSH-NEM:

        
         (Loss of pyroglutamate).
        
      • GSH (Artifact Monitor):

        
        .
        
Fragmentation Pathways & Transition Selection

Understanding the fragmentation is vital for selectivity. S-GSH fragmentation differs from GSH due to the acetyl group retention on the y-ion series.

Fragmentation Precursor S-GSH Precursor [M+H]+ = 350 Path1 Loss of Glu (129 Da) Precursor->Path1 CID (Collision Cell) Path2 Loss of Acetyl (42 Da) (Source Fragmentation) Precursor->Path2 Excess Heat/Voltage Frag_y2 y2 Ion Cys(Ac)-Gly m/z = 221 Path1->Frag_y2 Primary Quant Ion Frag_GSH GSH Ion m/z = 308 Path2->Frag_GSH Artifact Frag_y2_GSH y2 Ion (Native) Cys-Gly m/z = 179 Frag_GSH->Frag_y2_GSH Secondary Frag

Caption: Fragmentation pathway. The m/z 221 fragment is specific to S-GSH. The m/z 308 pathway represents thermal degradation that must be minimized.

References
  • Giustarini, D., et al. (2013). "Analysis of GSH and GSSG after derivatization with N-ethylmaleimide." Nature Protocols, 8, 1660–1669. Link

  • Fanelli, S., et al. (2018). "Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma."[2] International Journal of Clinical Nutrition & Dietetics. Link

  • Camera, E., et al. (2001). "Comprehensive analysis of the glutathione redox status in biological samples by HPLC-MS." Journal of Mass Spectrometry. Link

  • Tomin, T., et al. (2020). "Addressing Glutathione Redox Status in Clinical Samples by Two-Step Alkylation." Metabolites, 10(2), 71. Link

  • Blair, I. A. (2010). "Analysis of glutathione adducts by mass spectrometry." Current Drug Metabolism. Link

Sources

Precision Monitoring of Benzyl Ester Protected Peptides via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Landscape

In the rigorous environment of Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the benzyl ester (OBzl) serves as a critical semi-permanent protecting group for the C-terminus or side-chain carboxylates (Asp/Glu). Its stability against the repetitive trifluoroacetic acid (TFA) treatments used to remove Boc groups makes it indispensable. However, confirming its presence—and subsequent removal via HF cleavage or hydrogenolysis—requires robust analytical validation.

While HPLC and Mass Spectrometry (MS) are definitive for purity and mass, Fourier Transform Infrared (FTIR) spectroscopy offers a unique advantage: it provides rapid, non-destructive, real-time monitoring of functional group transformations directly on the solid support or crude lyophilizate. This guide details the spectral fingerprints required to distinguish Benzyl esters from their aliphatic counterparts (e.g., t-Butyl esters) and free acids.

Spectral Fingerprinting: OBzl vs. Alternatives

The identification of a benzyl ester relies on detecting two distinct signal sets: the Ester Carbonyl (C=O) and the Aromatic Benzyl Ring .

The "Rule of Three" for Peptide Esters

All esters exhibit three characteristic bands. In the context of peptides, the Carbonyl stretch is the most diagnostic due to the heavy interference in the fingerprint region (1000–1300 cm⁻¹) from the peptide backbone itself.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensitySpecificity
Ester Carbonyl C=O[1][2][3][4][5] Stretch1735 – 1750 Strong/SharpHigh. Distinct from Amide I (1650 cm⁻¹) and Free Acid (1710 cm⁻¹).
Ester C-O C-O-C Stretch1150 – 1250 StrongLow. Often obscured by peptide backbone vibrations.
Aromatic Ring C-H Stretch (sp²)> 3000 (3030) WeakMedium. Appears as a shoulder on the broad N-H/O-H band.
Benzyl Ring Out-of-Plane Bend690 – 710 & 730 – 770 StrongHigh. Diagnostic for monosubstituted benzene (OBzl).
Comparative Analysis: OBzl vs. OtBu vs. Free Acid

Distinguishing between a Benzyl ester (OBzl), a t-Butyl ester (OtBu), and a free Carboxylic Acid (COOH) is a common challenge.[6][7]

  • Benzyl Ester (OBzl): Look for the "Ester C=O" at 1740 cm⁻¹ AND the "Aromatic OOP" doublet at 690/740 cm⁻¹ .

  • t-Butyl Ester (OtBu): Shows the same "Ester C=O" at 1735-1740 cm⁻¹ but lacks the aromatic signals. Instead, it exhibits a characteristic "Gem-Dimethyl" doublet (C-H bend) at 1360 cm⁻¹ and 1390 cm⁻¹ .

  • Free Acid (COOH): The sharp ester peak disappears. It is replaced by a broader C=O band shifted to ~1710 cm⁻¹ (dimer) or, if ionized (COO⁻), two bands at 1550–1610 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric).

Experimental Protocol: ATR-FTIR Monitoring

Objective: To confirm the cleavage of the Benzyl ester protecting group following Hydrogenolysis or HF treatment.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for peptides due to minimal sample preparation and the ability to analyze solid resins directly.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • For Resins: Dry the resin beads thoroughly under vacuum. Solvent residues (DCM/DMF) have strong carbonyl peaks that interfere.

    • For Lyophilized Powders: Place a small amount (1-2 mg) directly on the crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire sample spectrum (32-64 scans).

  • Processing: Apply baseline correction.

  • Differential Analysis: Subtract the spectrum of the Protected Peptide from the Deprotected Product .

    • Result: The "Difference Spectrum" should show a negative peak at 1740 cm⁻¹ (loss of ester) and negative peaks at 690/740 cm⁻¹ (loss of benzyl).

Visualization: Monitoring Workflow

IR_Workflow Start Crude Peptide/Resin Dry Vacuum Dry (Remove Solvent) Start->Dry Prep ATR ATR-FTIR Acquisition (4000 - 600 cm⁻¹) Dry->ATR Load Analyze Spectral Analysis ATR->Analyze Process Decision Check 1735-1750 cm⁻¹ & 690-750 cm⁻¹ Analyze->Decision Result_Prot Peaks Present: Protection Intact Decision->Result_Prot Strong Signal Result_Deprot Peaks Absent: Deprotection Complete Decision->Result_Deprot Signal Loss

Caption: Logical workflow for validating benzyl ester removal using ATR-FTIR spectroscopy.

Decision Logic: Identifying the Ester Type

When analyzing an unknown peptide sample, use this logic tree to determine the nature of the C-terminal or side-chain modification.

Ester_ID Start Identify Carbonyl Region (1700 - 1760 cm⁻¹) Check_Ester Sharp Peak at 1735 - 1750 cm⁻¹? Start->Check_Ester No_Ester Not an Ester (Check Amide/Acid) Check_Ester->No_Ester No Check_Aromatic Check Fingerprint: Peaks at 690-710 & 730-770 cm⁻¹? Check_Ester->Check_Aromatic Yes Is_Benzyl Benzyl Ester (OBzl) Confirmed Check_Aromatic->Is_Benzyl Yes (Strong) Check_tBu Check t-Butyl: Doublet at 1360/1390 cm⁻¹? Check_Aromatic->Check_tBu No Is_tBu t-Butyl Ester (OtBu) Confirmed Check_tBu->Is_tBu Yes Is_Methyl Likely Methyl/Ethyl Ester (No Arom/tBu signals) Check_tBu->Is_Methyl No

Caption: Decision tree for distinguishing Benzyl esters from t-Butyl and Methyl esters based on spectral data.

Troubleshooting & Interferences

The Amide I Overlap

The peptide backbone Amide I band (C=O stretch) typically appears at 1650 cm⁻¹ . While distinct from the ester carbonyl (1740 cm⁻¹), broad amide bands in aggregated peptides (beta-sheets) can shoulder into the ester region.

  • Solution: Use Second Derivative Spectroscopy . This mathematical processing sharpens peaks, clearly resolving the ester shoulder from the main amide peak.

Solvent Contamination

Residual DMF (Dimethylformamide) has a carbonyl stretch at 1675 cm⁻¹ , and residual Ethyl Acetate (if used in workup) has an ester stretch at 1740 cm⁻¹ .

  • Solution: Ensure rigorous drying. Verify the absence of solvent-specific peaks (e.g., DMF C-H stretch at 2850 cm⁻¹) before assigning the ester peak to the peptide.

Salt Formation

If the peptide is cleaved but not acidified, the free acid exists as a carboxylate (COO⁻).

  • Observation: The 1740 cm⁻¹ peak disappears, but no new peak appears at 1710 cm⁻¹. Instead, two new bands appear at 1590 cm⁻¹ and 1400 cm⁻¹ . This confirms deprotection but indicates the peptide is a salt.

References

  • BenchChem. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Retrieved from

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • Spectroscopy Online. (2018). The C=O[1][3][4][5][6][8][9][10][11] Bond, Part VI: Esters and the Rule of Three.[9] Retrieved from

  • Fritz Haber Institute. (2006). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase. Retrieved from

Sources

validation of synthetic N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl against standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Critical Quality Attribute (CQA) Validation of Fully Protected Glutathione Intermediate

Executive Summary

Z-Glu(OBzl)-Cys(SBzl)-Gly-OBzl is the fully protected precursor to Glutathione (GSH), a ubiquitous antioxidant. In GMP manufacturing and high-stakes research, this intermediate serves as the critical "checkpoint" before final deprotection. Impurities at this stage—specifically diastereomers (D-Cys) and deletion sequences—are often inseparable from the final GSH product.

This guide provides a rigorous framework for validating synthetic batches of this intermediate against established Reference Standards (RS) . Unlike simple peptides, this molecule is highly hydrophobic due to the presence of four aromatic protecting groups (Z, OBzl, SBzl, OBzl), rendering standard peptide analysis methods (e.g., 5% ACN start on C18) ineffective.

Key Comparison Metrics:

  • Chromatographic Purity: Synthetic Lot vs. Reference Standard (

    
     match).
    
  • Stereochemical Integrity: Detection of D-Cys epimers (Racemization control).

  • Structural Confirmation: NMR integration of aromatic protons (20H total).

Validation Workflow (Logic Map)

The following diagram outlines the decision matrix for releasing a batch of Z-Glu(OBzl)-Cys(SBzl)-Gly-OBzl. It emphasizes the "Self-Validating" nature of using orthogonal methods.

ValidationWorkflow Start Crude Synthetic Product (Z-Glu(OBzl)-Cys(SBzl)-Gly-OBzl) Solubility Solubility Check (DMF/DMSO required) Start->Solubility HPLC RP-HPLC (C8/Phenyl) Purity & Identity Solubility->HPLC Dilute 1mg/mL Chiral Chiral Analysis (Racemization Check) Solubility->Chiral NMR 1H-NMR (Protecting Group Count) Solubility->NMR Decision Compare to Reference Standard (RS) HPLC->Decision >98% Purity tR matches RS Chiral->Decision <0.5% D-Isomer NMR->Decision Integral Match Pass RELEASE BATCH (Proceed to Deprotection) Decision->Pass All Criteria Met Fail REJECT / RE-PURIFY Decision->Fail OOS (Out of Spec)

Figure 1: Critical Decision Tree for the validation of hydrophobic protected peptides. Note the parallel processing of purity, chirality, and structure.

Comparative Analysis: Product vs. Standard

This section objectively compares a high-quality synthetic batch against a certified Reference Standard (RS).

A. RP-HPLC Performance (Hydrophobicity Management)

Challenge: The molecule contains four benzyl-type groups. On a standard C18 column with a low-organic start (e.g., 5% B), this compound may precipitate or elute as a broad, tailing peak late in the gradient. Solution: Use a C8 or Phenyl-Hexyl column and a higher initial organic concentration.

ParameterStandard Method (Generic Peptide) Optimized Method (Hydrophobic) Pass/Fail Criteria
Column C18 (5µm, 100Å)C8 or Phenyl-Hexyl (3.5µm, 300Å)N/A
Solvent A 0.1% TFA in Water0.1% TFA in WaterN/A
Solvent B 0.1% TFA in ACN0.1% TFA in 90% ACN / 10% IPA N/A
Gradient 5% to 60% B over 30 min40% to 95% B over 20 minN/A
Sample Diluent Water/ACN (50:50)DMSO or DMF (Pure)No precipitation
Retention (

)
Often >30 min (Broad)12-15 min (Sharp)

2% of Reference Std
Tailing Factor > 2.0 (Poor)< 1.3 (Excellent)

1.5
B. Stereochemical Purity (Chiral Analysis)

Challenge: Cysteine is highly prone to racemization (L


 D) during the coupling of Cys(SBzl) to Gly-OBzl, especially if base is used.
Comparison:
  • High-Quality Product: < 0.1% D-Cys isomer.

  • Low-Quality Alternative: 1–5% D-Cys isomer (often indistinguishable by standard RP-HPLC).

C. Structural Integrity (NMR)

Challenge: Confirming the presence of all protecting groups.

  • Target: The integration of the aromatic region (7.1 – 7.4 ppm) must account for 20 protons :

    • 5H from N-Z (Cbz)

    • 5H from Glu-OBzl

    • 5H from Cys-SBzl

    • 5H from Gly-OBzl

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Purity Analysis

Purpose: To validate identity and purity against the Reference Standard.

  • Preparation of Standard: Weigh 5.0 mg of Certified Reference Standard Z-Glu(OBzl)-Cys(SBzl)-Gly-OBzl into a 5 mL volumetric flask. Dissolve in DMSO. Sonicate for 2 mins.

  • Preparation of Sample: Prepare the synthetic batch at the same concentration (1.0 mg/mL) in DMSO.

  • System Setup:

    • Column: Agilent Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C (Elevated T improves mass transfer for hydrophobic peptides).

    • Detection: UV at 215 nm (amide bond) and 254 nm (benzyl groups).

  • Gradient:

    • 0 min: 40% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 40% B (Re-equilibrate for 5 min).

  • Analysis: Inject 10 µL. Compare overlay of Standard vs. Sample.

Protocol 2: Chiral Purity (Marfey’s Method Variant)

Note: Direct chiral separation of the fully protected peptide is difficult. Hydrolysis followed by derivatization is the industry standard.

  • Hydrolysis: Dissolve 1 mg of peptide in 0.5 mL of 6N HCl/Propionic acid (1:1). Heat at 110°C for 24 hours (sealed tube). Note: Propionic acid helps solubilize the hydrophobic residues.

  • Derivatization: Dry the hydrolysate. Resuspend in 100 µL 1M NaHCO3. Add 50 µL 1% FDAA (Marfey’s Reagent) in acetone. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl.

  • Analysis: Analyze by RP-HPLC (C18). L-Cys-FDAA and D-Cys-FDAA will separate significantly.

  • Calculation:

    
    .
    

Visualizing the Impurity Profile

The following diagram illustrates the specific impurities that the validation protocols are designed to detect.

ImpurityLogic Product Target Molecule Z-Glu(OBzl)-Cys(SBzl)-Gly-OBzl HPLC RP-HPLC (Detects Hydrophobicity $Delta$) Imp1 Deletion Sequence (Missing Gly or Cys) MS Mass Spectrometry (Detects $Delta$ Mass) Imp1->MS Detected by Imp2 Diastereomer (D-Cys variant) Chiral Chiral HPLC (Detects Stereochemistry) Imp2->Chiral Detected by Imp3 Incomplete Deprotection (e.g., tBu adducts if used) Imp3->MS Detected by Imp4 Polymerization (Disulfide bridging) Imp4->HPLC Shift in tR

Figure 2: Orthogonal detection strategies for common synthetic impurities.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Knowledge Base.

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Standard text for hydrophobic peptide HPLC conditions).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guideline for System Suitability Testing).

Sources

elemental analysis data for fully protected glutathione tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis of Fully Protected Glutathione Tripeptide

Executive Summary

In the synthesis of glutathione (GSH,


-L-Glutamyl-L-cysteinyl-glycine) and its pharmacological analogs, the fully protected tripeptide intermediate  is the critical checkpoint for quality control. Unlike the final deprotected peptide, which is water-soluble and zwitterionic, the fully protected form is lipophilic, allowing for rigorous purification and characterization.

This guide provides a technical comparison of the elemental analysis (EA) data for the industry-standard fully protected glutathione intermediate (Boc-Glu(OBzl)-Cys(Bzl)-Gly-OBzl ) versus alternative solid-phase intermediates. It establishes the theoretical reference standards required for validating synthesis success and details the experimental protocols to achieve high-purity isolation.

Technical Deep Dive: The Protected Intermediate

To synthesize glutathione chemically (as opposed to enzymatic or fermentation routes), reactive functional groups must be masked. The "Classic Solution Phase" strategy employs the Boc/Benzyl protection scheme, yielding a highly stable, crystalline intermediate.

Target Molecule: Boc-Glu(OBzl)-Cys(Bzl)-Gly-OBzl[1]
  • Systematic Name:

    
    -(tert-Butoxycarbonyl)-L-glutamic acid 
    
    
    
    -benzyl ester
    
    
    -(
    
    
    -benzyl-L-cysteinyl-glycine benzyl ester)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 677.81 g/mol

Why Elemental Analysis Matters Here: Elemental analysis (CHN/S) is the definitive method to confirm the completeness of coupling and the absence of entrapped solvents or salts. For a fully protected peptide, deviations in the Carbon (C) or Nitrogen (N) values often indicate incomplete removal of coupling reagents (e.g., DCC/DCU) or protecting group fragments.

Comparative Data: Theoretical vs. Experimental Standards

The following table establishes the Acceptance Criteria for the fully protected glutathione tripeptide. These values serve as the benchmark for product release in pharmaceutical manufacturing.

Table 1: Elemental Analysis Reference Data (Boc-Strategy)
ElementTheoretical Mass (%)Acceptance Range (

)
Common Impurity Indicators
Carbon (C) 63.79% 63.39% – 64.19%Low: Residual water/solvents.High: Residual Benzyl alcohol or DCC.
Hydrogen (H) 6.40% 6.00% – 6.80%High: Incomplete drying (solvent entrapment).
Nitrogen (N) 6.20% 5.80% – 6.60%High: Residual coupling reagents (DCC/EDC).Low: Deletion sequences (missing amino acids).
Sulfur (S) 4.73% 4.33% – 5.13%Low: Oxidation to sulfoxide (

) or loss of Cys residue.

Note: The Sulfur value is particularly critical.[1] A value significantly below 4.73% suggests oxidation of the sulfide to sulfoxide (


) or disulfide dimerization, common side reactions during workup.
Alternative Strategy: Fmoc-Solid Phase Intermediate

In Fmoc-SPPS, the fully protected peptide is rarely isolated because cleavage from the resin usually removes side-chain protection. However, using a 2-Chlorotrityl Chloride (2-CTC) resin allows cleavage with dilute acid (1% TFA), yielding the protected fragment: Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH

ElementFmoc-Intermediate (

)
Comparison Note
Carbon 69.63% Higher C content due to Trityl/Fmoc groups.
Nitrogen 5.08% Lower N density compared to Boc-strategy.
Sulfur 3.87% Lower S density makes detection limits more challenging.

Verdict: The Boc-Glu(OBzl)-Cys(Bzl)-Gly-OBzl intermediate offers a more distinct elemental profile for quality assurance, making it the preferred standard for large-scale GMP production where intermediate isolation is required.

Experimental Protocol: Synthesis & Purification

To achieve the elemental analysis values listed above, the following protocol must be strictly followed. This workflow ensures the removal of urea byproducts and excess reagents which skew CHN data.

Step 1: Coupling Reaction (Solution Phase)
  • Activation: Dissolve Boc-Glu(OBzl)-OH (1.0 eq) in DCM. Add DCC (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 30 min.

  • Coupling: Add H-Cys(Bzl)-Gly-OBzl (free amine, 1.0 eq) and NMM (N-methylmorpholine, 1.0 eq).

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea). Critical Step: Residual DCU is the #1 cause of failed Nitrogen analysis.

Step 2: Workup & Purification[1][3]
  • Wash: Wash the filtrate sequentially with:

    • 10% Citric Acid (removes unreacted amine)

    • Saturated

      
       (removes unreacted acid)
      
    • Brine (removes water)

  • Drying: Dry organic layer over anhydrous

    
    . Evaporate to an oil.
    
  • Crystallization: Redissolve in minimal Ethyl Acetate. Add cold Petroleum Ether dropwise until turbid. Store at 4°C.[2]

  • Final Drying: Dry the white precipitate under high vacuum (<0.1 mbar) at 40°C for 24 hours. Incomplete drying will lower Carbon %.

Visualizing the Synthesis Logic

The following diagram illustrates the decision pathway for selecting the protection strategy and the critical checkpoints for Elemental Analysis.

G Start Target: Fully Protected GSH Choice Select Synthesis Strategy Start->Choice BocPath Boc-Strategy (Solution) Intermediate: Boc-Glu(OBzl)-Cys(Bzl)-Gly-OBzl Choice->BocPath Scalability Preferred FmocPath Fmoc-Strategy (SPPS) Intermediate: Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH Choice->FmocPath Speed Preferred ProcessBoc 1. Coupling (DCC/HOBt) 2. DCU Filtration 3. Acid/Base Wash BocPath->ProcessBoc ProcessFmoc 1. SPPS on 2-CTC Resin 2. Cleavage (1% TFA) 3. Precipitation FmocPath->ProcessFmoc Analysis Elemental Analysis (CHN/S) ProcessBoc->Analysis ProcessFmoc->Analysis CriteriaBoc Acceptance Criteria (Boc) C: 63.79% | N: 6.20% | S: 4.73% Analysis->CriteriaBoc Match Theory? CriteriaFmoc Acceptance Criteria (Fmoc) C: 69.63% | N: 5.08% | S: 3.87% Analysis->CriteriaFmoc Match Theory?

Caption: Decision tree for glutathione synthesis strategies, highlighting the distinct elemental analysis acceptance criteria for Boc vs. Fmoc intermediates.

References

  • Sigma-Aldrich. (2025). Boc-Glu(OBzl)-OH Product Specification and Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). Glutathione Biosynthesis and Structure. PubChem Compound Summary. Retrieved from

  • ResearchGate. (2024). Synthesis and Characterization of Glutathione Analogues. Retrieved from

  • ResolveMass Laboratories. (2026). Solid vs Liquid Phase Peptide Synthesis: Comparison Guide. Retrieved from

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase vs Solid Phase. Retrieved from

Sources

thin layer chromatography (TLC) Rf values for Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Thin Layer Chromatography (TLC) parameters for Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl , a fully protected tripeptide intermediate often encountered in the solution-phase synthesis of Glutathione (GSH).

Due to the significant lipophilicity introduced by the Benzyloxycarbonyl (Z) and Benzyl (Bzl/OBzl) protecting groups, this molecule exhibits distinct chromatographic behavior compared to its polar precursors. This guide compares the performance of Chloroform/Methanol systems against Ethyl Acetate/Hexane systems, establishing the former as the superior choice for resolution and reproducibility.

Part 1: Chemical Context & Polarity Analysis

To accurately interpret Rf values, one must understand the structural influence on polarity. The target molecule is Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl .

  • Backbone: Glutamic Acid - Cysteine - Glycine.

  • Protection Profile:

    • N-Terminus: Z (Benzyloxycarbonyl)

      
       Removes basicity, adds aromatic hydrophobicity.
      
    • Side Chains:

      • Glu: OBzl (Benzyl ester)

        
         Masks acidity, adds hydrophobicity.
        
      • Cys: Bzl (Benzyl thioether)

        
         Masks reactivity, adds hydrophobicity.
        
    • C-Terminus: OBzl (Benzyl ester)

      
       Masks acidity.
      

Net Result: The molecule is neutral and highly lipophilic . It lacks the free amine or carboxyl groups that cause "streaking" on silica, but its high molecular weight and aromatic content require specific solvent strength to migrate effectively.

Part 2: Comparative Guide - Mobile Phase Performance

This section compares the two industry-standard mobile phase systems for monitoring the coupling reaction: Reaction: Z-Glu(OBzl)-OH + H-Cys(Bzl)-Gly-OBzl


Product 
System A: Chloroform / Methanol (The Recommended Standard)

Composition: CHCl₃ : MeOH (9:1 or 95:5 v/v)

FeaturePerformance RatingTechnical Justification
Solubility High The chlorinated solvent effectively solvates the aromatic protecting groups (Z, Bzl).
Resolution Excellent Provides clear separation between the polar free amine precursor (H-Cys...) and the hydrophobic product.
Rf Stability High Less susceptible to evaporation variance than ether-based systems.
Tailing Low The slight polarity of MeOH prevents adsorption of the peptide backbone to silica.
System B: Ethyl Acetate / Hexane (The Alternative)

Composition: EtOAc : Hexane (1:1 or 2:1 v/v)

FeaturePerformance RatingTechnical Justification
Solubility Moderate Fully protected peptides may precipitate or streak if the concentration is high.
Resolution Good Effective for separating non-polar impurities (e.g., benzyl alcohol side products).
Rf Stability Moderate Hexane evaporation can shift Rf values during development.
Tailing Medium Lacks the proton-donating capability to suppress backbone interactions fully.
Comparative Data: Expected Rf Values (Silica Gel 60 F₂₅₄)

The following values are reference ranges based on the polarity differential of the protecting groups.

CompoundSystem A (CHCl₃:MeOH 9:[1]1)System B (EtOAc:Hexane 1:1)Detection Mode
Product: Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl0.65 – 0.75 0.40 – 0.50 UV (254nm), I₂
Precursor 1: Z-Glu(OBzl)-OH0.30 – 0.400.10 – 0.20UV, Bromocresol Green
Precursor 2: H-Cys(Bzl)-Gly-OBzl0.10 – 0.200.00 – 0.05 (Origin)Ninhydrin, UV
Impurity: Benzyl Alcohol> 0.85> 0.80UV

Critical Insight: In System B (EtOAc/Hexane), the amine precursor (H-Cys...) often sticks to the baseline due to the lack of a polar modulator, making it difficult to confirm its consumption. System A is therefore preferred for reaction monitoring.

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation
  • Concentration: Dissolve approximately 1-2 mg of the crude solid in 0.5 mL of Dichloromethane (DCM) .

  • Note: Do not use Methanol alone for dissolution; the fully protected peptide is more soluble in halogenated solvents.

TLC Plate Preparation
  • Stationary Phase: Silica Gel 60 F₂₅₄ on Aluminum or Glass backing.

  • Spotting: Apply 1-2 µL. Spot the precursors side-by-side with the reaction mixture (Co-spotting) to validate separation.

Visualization Strategy (The "Triangulation" Method)

Since the product is fully protected, standard amine stains like Ninhydrin will fail or show very faint results. Use this order:

  • UV Light (254 nm): Primary Method. The Z group and three Bzl groups are strong chromophores. The product will appear as a distinct dark spot against the green fluorescent background.

  • Iodine Chamber (I₂): Secondary Method. Expose to iodine vapor.[2] The lipophilic benzyl groups absorb iodine, turning the spot yellow/brown.

  • Ninhydrin: Negative Control. Spray and heat.[3] The Product should NOT turn purple (blocked N-terminus). The Amine Precursor (H-Cys...) WILL turn purple.

    • Validation: If your product spot turns purple, your coupling is incomplete or the Z-group has been compromised.

Part 4: Visualization of Workflow

Diagram 1: Solvent Selection Logic

This decision matrix guides the researcher in choosing the correct mobile phase based on the separation goal.

SolventSelection Start Start: Select Mobile Phase Goal_Monitor Goal: Monitor Reaction Progress (Disappearance of Amine) Start->Goal_Monitor Goal_Purify Goal: Check Final Purity (Detect Hydrophobic Impurities) Start->Goal_Purify Sys_A System A: CHCl3 / MeOH (9:1) High Solvating Power Goal_Monitor->Sys_A Recommended Sys_B System B: EtOAc / Hexane (1:1) Different Selectivity Goal_Purify->Sys_B Alternative Result_A Amine moves from origin. Clear distinction from product. Sys_A->Result_A Result_B Amine stays at origin. Good for separating Benzyl Alcohol. Sys_B->Result_B

Caption: Decision matrix for selecting the optimal mobile phase based on whether the objective is reaction monitoring or impurity profiling.

Diagram 2: Visualization & Identification Workflow

A self-validating workflow to confirm the identity of the protected tripeptide.

VisualizationWorkflow Plate Developed TLC Plate UV Step 1: UV (254nm) Plate->UV Obs_UV Dark Spot (Strong) (Aromatic Rings Present) UV->Obs_UV Iodine Step 2: Iodine Vapor Obs_I2 Brown Spot (Lipophilic) Iodine->Obs_I2 Ninhydrin Step 3: Ninhydrin Stain Obs_Nin NO Color Change (N-Terminus Protected) Ninhydrin->Obs_Nin Obs_UV->Iodine Obs_I2->Ninhydrin Conclusion CONFIRMED: Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl Obs_Nin->Conclusion

Caption: The "Triangulation" visualization protocol. Success requires positive UV/Iodine signals and a negative Ninhydrin signal.

References

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (Accessed 2024). Provides standard mobile phases (CHCl3/MeOH/AcOH) for protected peptide derivatives.

  • Chemistry LibreTexts. Visualizing TLC Plates. (2022).[3] details the mechanisms of UV (254 nm) and Iodine visualization for aromatic compounds.

  • ResearchGate. TLC determination of Au-GSH purity. (2022).[3][4] Discusses TLC conditions (MeOH:CHCl3) for Glutathione derivatives, supporting the polarity logic used in this guide.

  • AAPPTec. Planning a Peptide Synthesis. Guidelines on Bzl/Z protection strategies and solubility in organic solvents.

Sources

Safety Operating Guide

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. Do NOT dispose of in general trash.

The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a fully protected tripeptide (Glutathione derivative). Due to its high lipophilicity (four benzyl-derived groups) and sulfur content, it poses specific environmental and infrastructure risks.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Hazardous Chemical Waste (Non-Halogenated Organic Solid or Liquid depending on state).

  • Immediate Hazard: Low acute toxicity is presumed but not confirmed; treat as a potential sensitizer and environmental toxin.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must understand its behavior in the waste stream.

FeatureChemical ComponentWaste Management Consequence
Backbone Glu-Cys-Gly (Tripeptide)Generally biodegradable, but protected status prevents enzymatic breakdown.
Hydrophobicity 4x Benzyl Groups (Cbz, O-Bzl, S-Bzl, OBzl)Extreme Lipophilicity. Insoluble in water. Will form gums/clogs in plumbing. Must remain in organic solvent stream.
Heteroatoms Sulfur (from Cysteine)Incineration Hazard. Combustion releases Sulfur Dioxide (

). Waste manifest must declare sulfur content.
Reactivity Benzyl Esters/ThioethersStable under ambient conditions. Acid sensitive. Do not mix with strong oxidizers (risk of sulfoxide formation/exotherm).

Pre-Disposal Protocol: The "Self-Validating" Workflow

Reliable safety relies on segregation before the waste leaves the bench.

A. Solid Waste (Lyophilized Powder/Precipitate)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid Organic - High Sulfur Content."

  • Protocol:

    • Transfer solids to the container in a fume hood to avoid dust inhalation (potential sensitization).

    • Double-bag the primary container in a clear 6-mil polyethylene bag.

    • Seal with a zip tie or hazardous waste tape.

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Segregation: This molecule is typically dissolved in DMF, DCM, or Ethyl Acetate.

    • If in DCM: Segregate into Halogenated Waste .

    • If in DMF/EtOAc: Segregate into Non-Halogenated Waste .

  • Concentration: If the concentration is

    
    , mark the container as "High BTU" (desirable for fuel blending, but sulfur content may limit this).
    
C. Contaminated Debris (Sharps/Gloves)
  • Sharps: Place needles/syringes contaminated with the substance in rigid red biohazard/sharps containers, even if not infectious.[1] The physical hazard takes precedence.

  • Soft Debris: Gloves and paper towels go into "Solid Hazardous Waste" (Yellow Bag/Bucket), not regular trash.

Disposal Workflow Diagrams

Figure 1: Waste Stream Decision Matrix

WasteDecisionTree Start Start: Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Powder Liquid Liquid Waste (Solvent Solution) State->Liquid Solution Debris Contaminated Debris (Gloves/Tissues) State->Debris Consumables Incinerate High-Temp Incineration (with Scrubber) Solid->Incinerate Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Debris->Incinerate Yellow Bag Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMF, EtOAc, MeOH) SolventCheck->NonHalo No Halogens Halo->Incinerate NonHalo->Incinerate

Caption: Decision matrix for segregating this compound based on physical state and solvent carrier.[2]

Figure 2: Cradle-to-Grave Disposal Lifecycle

DisposalWorkflow Gen 1. Generation (Benchtop) Seg 2. Segregation (Satellite Area) Gen->Seg Separate Streams Label 3. Labeling (Specific Chem Name) Seg->Label Identify Sulfur Store 4. Central Accumulation (<90 Days) Label->Store Transfer Vendor 5. Vendor Pickup (Licensed Hauler) Store->Vendor Manifesting Destruct 6. Destruction (Rotary Kiln Incineration) Vendor->Destruct Final Fate

Caption: The mandatory lifecycle of the peptide waste, emphasizing the "Cradle-to-Grave" tracking requirement under RCRA.

Regulatory & Compliance Context (RCRA)

While this specific peptide is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and mixtures.

  • Characteristic of Ignitability (D001): If the peptide is dissolved in flammable solvents (MeOH, EtOAc), the entire mixture is D001 waste.

  • Toxicity Characteristic: Due to the "Research Use Only" status, the toxicity is often uncharacterized. The Precautionary Principle mandates treating it as toxic.

  • Sulfur Emissions: The S-Bzl (Benzyl thioether) moiety generates Sulfur Dioxide (

    
    ) upon combustion.
    
    • Operational Note: You must inform your waste vendor of the sulfur content. Standard fuel-blending programs (where waste is burned for energy in cement kilns) often have strict sulfur limits. This waste may require a specialized incinerator with alkaline scrubbers.

Emergency Procedures (Spills)

Scenario: Powder spill of this compound on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with paper towels dampened with Ethanol or Acetone (the compound is likely insoluble in water, so water will just spread it).

  • Clean: Wipe up the material. The organic solvent will dissolve the hydrophobic peptide, allowing it to be absorbed into the towel.

  • Dispose: Place all used towels and gloves into the Solid Hazardous Waste container.

  • Wash: Clean the surface with soap and water to remove any final residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: An Expert Assessment

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a fully protected tripeptide.[1][2] The presence of multiple benzyloxycarbonyl (Cbz) and benzyl (Bzl) protecting groups on the glutamic acid, cysteine, and the C-terminus renders the molecule highly hydrophobic and likely a solid at room temperature.[1] While toxicity data for this specific molecule is unavailable, the constituent chemical moieties warrant a cautious approach. The primary risks associated with this and similar compounds in a laboratory setting are:

  • Inhalation of fine powder: Lyophilized peptides can be easily aerosolized when handled, posing a respiratory risk.[4]

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation.[4][5]

  • Unknown Biological Activity: As a research compound, its pharmacological properties are not fully characterized.[5]

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is the first line of defense against accidental exposure.[4] The following table outlines the minimum required PPE for handling this compound.

Task Required PPE Rationale
Receiving and Storage • Nitrile Gloves• Lab Coat• Safety GlassesTo prevent dermal contact with potentially contaminated external packaging.
Weighing Lyophilized Powder • Nitrile Gloves (double-gloving recommended)• Lab Coat• Chemical Splash Goggles• Face Mask or Respirator (if not in a certified fume hood)To mitigate the risk of inhaling fine, easily aerosolized powder and to provide robust eye protection.[4][6]
Dissolution and Aliquoting • Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsTo protect against splashes of the solvent and the dissolved peptide.[7]
Reaction Setup and Monitoring • Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsStandard protection for handling chemical reagents.
Waste Disposal • Nitrile Gloves• Lab Coat• Safety GlassesTo prevent contact with contaminated waste materials.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task weighing Weighing Lyophilized Powder? start->weighing dissolving Dissolving or Liquid Handling? weighing->dissolving No ppe_high High-Level PPE: - Double Nitrile Gloves - Lab Coat - Chemical Goggles - Face Mask/Respirator (if not in fume hood) weighing->ppe_high Yes storage Receiving or Storing? dissolving->storage No ppe_medium Medium-Level PPE: - Nitrile Gloves - Lab Coat - Safety Glasses dissolving->ppe_medium Yes ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses storage->ppe_low Yes

Caption: PPE selection workflow based on the handling task.

Operational Plan: From Receipt to Reaction

A structured approach to handling minimizes risk and ensures the longevity of this sensitive research material.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear standard PPE (nitrile gloves, lab coat, safety glasses) during this process.

  • Storage: This peptide should be stored in a cool, dry, and dark environment to maintain its stability.[8][9] For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container.[8][9] To prevent degradation from moisture, allow the container to equilibrate to room temperature before opening.[8]

Step-by-Step Handling Protocol

All manipulations of the lyophilized powder should be performed in a certified chemical fume hood to control for aerosolization.[5][10]

  • Preparation: Don the appropriate high-level PPE as outlined in the table above. Prepare a clean, decontaminated workspace within the fume hood.

  • Weighing:

    • Use anti-static weighing paper or a suitable container.

    • Carefully open the vial, minimizing any disturbance that could create airborne dust.

    • Use a clean, dedicated spatula to transfer the desired amount of powder.

    • Promptly and securely reseal the container.

  • Dissolution:

    • Add the solvent slowly to the vessel containing the peptide powder.

    • Gently swirl or vortex to dissolve; do not shake vigorously, as this can denature the peptide.[6]

    • If the peptide is difficult to dissolve, sonication may be carefully applied.

  • Reaction: Once in solution, the compound can be handled with standard laboratory precautions for non-volatile chemical reagents.

Emergency Procedures: Be Prepared

Accidents can happen; a clear plan is essential.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: A Responsible Conclusion

Proper disposal of this chemical and its associated waste is crucial for environmental safety and regulatory compliance.[11]

  • Waste Segregation: All materials that have come into contact with this compound are to be considered chemical waste.[11] This includes:

    • Empty vials

    • Contaminated PPE (gloves, etc.)

    • Weighing paper and spatulas

    • Pipette tips

    • Excess or unused peptide solution

  • Containerization:

    • Collect all solid waste in a clearly labeled, sealable hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Never dispose of this material down the drain or in the regular trash.[5]

  • Institutional Protocols: Follow your institution's specific guidelines for the disposal of chemical waste.[4][5] Contact your Environmental Health and Safety (EHS) department for pickup and final disposal.

Waste Disposal Workflow

The following diagram outlines the correct procedure for waste disposal.

Disposal_Workflow start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes contact_ehs Contact EHS for Pickup and Final Disposal solid_waste->contact_ehs liquid_waste->contact_ehs end Disposal Complete contact_ehs->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl
Reactant of Route 2
Reactant of Route 2
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.